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  • Product: 5-Fluoro-1H-indol-1-ol

Core Science & Biosynthesis

Foundational

1-Hydroxy-5-fluoroindole physical properties and solubility

The following technical guide details the physicochemical properties, synthesis, and solubility profile of 1-Hydroxy-5-fluoroindole , a transient but critical intermediate in indole alkaloid synthesis. Physicochemical Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and solubility profile of 1-Hydroxy-5-fluoroindole , a transient but critical intermediate in indole alkaloid synthesis.

Physicochemical Profiling & Synthetic Utility of the N-Hydroxyindole/Nitrone System

Executive Summary & Chemical Identity

1-Hydroxy-5-fluoroindole (CAS: N/A for isolated species; derivative of 5-fluoroindole CAS 399-52-0) is a reactive, tautomeric species that exists in dynamic equilibrium with its nitrone form, 5-fluoro-3H-indole-1-oxide . Unlike its C-hydroxylated isomers (e.g., 5-hydroxyindole), the N-hydroxy variant is generally not isolable as a stable solid at ambient conditions due to rapid dimerization and susceptibility to oxidation.

This compound serves as a "fleeting" intermediate—often referred to in the context of the Somei Hypothesis —utilized primarily for the regioselective functionalization of the indole core (specifically at C3) or for the construction of tetracyclic scaffolds via [3+2] cycloadditions.

FeatureDescription
IUPAC Name 5-Fluoro-1-hydroxy-1H-indole
Tautomer 5-Fluoro-3H-indole-1-oxide (Nitrone)
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Primary Utility 1,3-Dipolar Cycloaddition, C3-Nucleophilic Substitution
Stability Class Transient (Must be generated in situ or trapped at <0°C)

Structural Dynamics: The Tautomeric Equilibrium

The physicochemical behavior of 1-hydroxy-5-fluoroindole is governed by the equilibrium between the aromatic N-hydroxy form (A) and the non-aromatic nitrone form (B) .

  • Form A (N-Hydroxy): Predominates in polar protic solvents (MeOH, H₂O) where hydrogen bonding stabilizes the N-OH group. It is nucleophilic at the oxygen atom (pKa ~8.5–9.5).

  • Form B (Nitrone): Predominates in non-polar solvents and is the reactive species for cycloadditions. The fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I), which slightly destabilizes the N-oxide bond compared to the non-fluorinated parent, making this derivative highly reactive.

Diagram 1: Tautomeric Equilibrium & Reactivity

Tautomerism Hydroxy 1-Hydroxy-5-fluoroindole (Aromatic, Nucleophilic Oxygen) Nitrone 5-Fluoro-3H-indole-1-oxide (Nitrone, Electrophilic C3) Hydroxy->Nitrone Tautomerization (Fast in organic solv.) Trapped Trapped Derivatives (e.g., 1-Methoxy-5-fluoroindole) Hydroxy->Trapped O-Alkylation (Me2SO4/K2CO3) Dimer Dimerization Product (Bis-indoline species) Nitrone->Dimer Self-Reaction (Concentration dependent) Nitrone->Trapped 1,3-Dipolar Cycloaddition (Olefin trap)

Caption: The dynamic equilibrium between the hydroxy-indole and nitrone forms dictates the experimental handling strategy.

Physical Properties & Solubility Profile

Since the compound is rarely isolated, the following data represents in situ properties and calculated values based on structural analogs (1-hydroxyindole and 5-fluoroindole).

Solubility Characteristics

The solubility is heavily influenced by the solvent's ability to stabilize the N-OH bond vs. the N⁺-O⁻ dipole.

SolventSolubility RatingPhysicochemical Interaction
Methanol (MeOH) High Stabilizes N-hydroxy form via H-bonding. Preferred solvent for generation.[1]
DMSO High Excellent solubilizer; stabilizes the nitrone dipole.[1]
Water Low to Moderate Soluble as the tungstate complex during synthesis; free species precipitates or dimerizes.[1]
Dichloromethane Moderate Favors the nitrone tautomer; used for cycloaddition reactions.[1]
Hexanes Insoluble Compound is too polar.[1]
Estimated Physical Constants
  • pKa (N-OH): 8.8 ± 0.5 (Calculated). The fluorine substitution lowers the pKa slightly relative to 1-hydroxyindole (pKa ~9.5) due to inductive stabilization of the conjugate base.

  • UV/Vis Absorption:

    
     ~290 nm (indole core) and ~250 nm (nitrone charge transfer band).
    
  • Melting Point: N/A (Decomposes). Attempts to concentrate usually yield a brown oil consisting of dimers and oxidation byproducts (isoxazoloindoles).

Experimental Protocols: Generation & Trapping

Safety Note: 1-Hydroxyindoles are potent sensitizers. Handle all reagents in a fume hood. The oxidation uses 30% Hydrogen Peroxide, a strong oxidizer.

Protocol A: In Situ Generation from 5-Fluoroindoline

This is the standard "Somei" method for generating the species for immediate use.

Reagents:

  • 5-Fluoroindoline (1.0 equiv)[2]

  • Sodium Tungstate Dihydrate (Na₂WO₄[1][3]·2H₂O) (0.1 equiv)[1]

  • Hydrogen Peroxide (30% aq.)[3] (3.0 equiv)[1][4]

  • Methanol/Water (10:1 ratio)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-fluoroindoline in MeOH/Water in a round-bottom flask. Cool to 0°C.[1]

  • Catalyst Addition: Add the Na₂WO₄ catalyst. The solution may turn slightly yellow.

  • Oxidation: Dropwise add H₂O₂ over 20 minutes, maintaining temperature <5°C.

  • Monitoring: Monitor by TLC (silica). The starting indoline spot will disappear, replaced by a polar, UV-active streak (the nitrone).

  • Usage: Do not work up. Use this solution immediately for trapping (Protocol B or C).

Protocol B: Trapping as 1-Methoxy-5-fluoroindole (Stable Derivative)

To isolate a stable characterizable compound, the N-OH group is methylated.

  • To the reaction mixture from Protocol A (at 0°C), add Potassium Carbonate (K₂CO₃, 5.0 equiv).

  • Add Dimethyl Sulfate (Me₂SO₄, 3.0 equiv) dropwise.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with Brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc) yields 1-methoxy-5-fluoroindole (Stable oil/solid).

Diagram 2: Synthesis & Application Workflow

Synthesis cluster_Applications Trapping Pathways Start Start: 5-Fluoroindoline Oxidation Oxidation (Na2WO4 / H2O2 / MeOH) Start->Oxidation Intermediate INTERMEDIATE: 1-Hydroxy-5-fluoroindole (Do Not Isolate) Oxidation->Intermediate Trap1 Path A: O-Alkylation (+ Me2SO4 / K2CO3) Intermediate->Trap1 Trap2 Path B: Cycloaddition (+ Methyl Acrylate) Intermediate->Trap2 Product1 Product: 1-Methoxy-5-fluoroindole (Stable Reference Standard) Trap1->Product1 Product2 Product: Isoxazolo[2,3-a]indole (Tetracyclic Scaffold) Trap2->Product2

Caption: Operational flowchart for the generation and immediate stabilization of the 1-hydroxy species.

Stability & Handling Guidelines

Thermal Instability

The N-O bond in the indole system is homolytically labile. Heating the solution above 40°C typically results in the formation of 5-fluoroindole (via deoxygenation) or complex dimers.

  • Recommendation: Perform all reactions between -10°C and +25°C.

pH Sensitivity[1]
  • Acidic pH (<4): Promotes protonation of the nitrone oxygen, accelerating hydrolysis or rearrangement.

  • Basic pH (>10): Stabilizes the conjugate base (N-O⁻), which is the active nucleophile for alkylation (Protocol B).

Storage

There is no viable storage method for the free 1-hydroxy-5-fluoroindole. It must be prepared fresh. For long-term reference, synthesize the O-methyl derivative (1-methoxy-5-fluoroindole), which can be stored at 4°C indefinitely.

References

  • Somei, M., & Yamada, F. (2004). The Chemistry of 1-Hydroxyindoles.[5][6] Natural Product Reports.[1][7]

  • Kawasaki, T., et al. (1991). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles.[1][2][8]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[8] Journal of the Chemical Society, Perkin Transactions 1.[9]

  • Baran, P. S., et al. (2005). Total Synthesis of Avrainvillamide and Stephacidin B.[6] Journal of the American Chemical Society.

  • Murahashi, S. I., et al. (1990). Tungstate-catalyzed oxidation of secondary amines with hydrogen peroxide. Journal of the Chemical Society, Chemical Communications.

Sources

Exploratory

N-Hydroxyindole Derivatives: From Synthesis to Therapeutic Innovation

An In-Depth Technical Guide for Medicinal Chemists Abstract The N-hydroxyindole scaffold has emerged as a privileged structure in medicinal chemistry, transitioning from a chemical curiosity to a cornerstone of innovativ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The N-hydroxyindole scaffold has emerged as a privileged structure in medicinal chemistry, transitioning from a chemical curiosity to a cornerstone of innovative therapeutic design. Characterized by the unique N-OH moiety, these derivatives exhibit a wide spectrum of biological activities, including potent anticancer and antibacterial properties. The introduction of the N-hydroxy group significantly alters the molecule's electronic and steric properties, enhancing its ability to form key hydrogen bonds with biological targets and modifying its overall physicochemical profile.[1] This guide provides a comprehensive overview of the N-hydroxyindole core, detailing robust synthetic methodologies, exploring its diverse mechanisms of action, and presenting detailed experimental protocols. We will delve into its most prominent role as an inhibitor of lactate dehydrogenase A (LDH-A), a critical enzyme in cancer metabolism, and discuss its presence in complex natural products.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the exploration and application of this versatile heterocyclic system.

The N-Hydroxyindole Scaffold: Core Concepts

Chemical Identity and Physicochemical Properties

Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a five-membered pyrrole ring.[4] The N-hydroxyindole derivative is distinguished by the substitution of the hydrogen on the indole nitrogen with a hydroxyl group (-OH). This seemingly minor modification imparts significant changes to the molecule's properties.

The N-OH group increases the polarity and can enhance aqueous solubility compared to its NH-indole counterpart.[1] It also introduces an acidic proton, allowing the molecule to act as a hydrogen bond donor. This feature is critical for molecular recognition and binding within the active sites of enzymes, often leading to enhanced biological activity.[1] The N-hydroxy functionality can engage in bidentate chelation with metal ions in enzyme active sites, a binding mode not available to standard indoles.[1]

Stability and Handling Considerations

Historically, N-hydroxyindoles have been cited as potentially unstable compounds.[5] They can be susceptible to reduction back to the corresponding NH-indoles or may undergo dimerization. However, stability is highly dependent on the substitution pattern on the indole nucleus. The presence of electron-withdrawing groups or substituents at the 2-position that can form an intramolecular hydrogen bond with the N-hydroxy group can significantly enhance stability.[1] For practical applications, derivatives are often stabilized through alkylation or acylation of the hydroxyl group to form N-alkoxy or N-acyloxyindoles, which can also serve as prodrugs.[5][6]

Natural Occurrence

The N-hydroxyindole motif is a structural component of several complex and biologically active natural products. Its presence in nature, though relatively rare, underscores its biological relevance. Notable examples include:

  • Nocathiacin I: A thiopeptide antibiotic with potent activity against Gram-positive bacteria.[1][7]

  • Stephacidin B: A dimeric prenylated alkaloid that exhibits significant cytotoxic activity against prostate cancer cells.[5][6]

  • Birnbaumins: Pigments isolated from the mushroom Leucocoprinus birnbaumii.[1][5]

The intricate structures of these natural products provide a compelling rationale for the development of synthetic N-hydroxyindoles as potential therapeutic agents.

Synthetic Strategies for N-Hydroxyindole Derivatives

The construction of the N-hydroxyindole ring system has been approached through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the intramolecular reductive cyclization of ortho-substituted nitroaromatics and cycloaddition reactions.[5][6][8]

General Synthetic Workflow

The synthesis of functionalized N-hydroxyindoles typically follows a logical progression from simple precursors to the final complex derivative. This workflow is crucial for systematic exploration and optimization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Ring Formation cluster_2 Phase 3: Derivatization Start Simple Aromatic Precursors (e.g., 2-Nitrotoluene) Precursor Functionalized Intermediate (e.g., 2-Nitrostyrene or Nitro Ketoester) Start->Precursor Multi-step synthesis (e.g., Coupling Reactions) Cyclization Intramolecular Cyclization (Reductive or Base-Mediated) Precursor->Cyclization Key Ring-Forming Step Core N-Hydroxyindole Core Cyclization->Core Derivatization Functional Group Manipulation (Alkylation, Acylation, etc.) Core->Derivatization Final Target N-Hydroxyindole Derivative Derivatization->Final

Caption: General workflow for the synthesis of N-hydroxyindole derivatives.

Protocol: Base-Mediated Cyclization of 2-Nitrostyrenes

This method provides a direct route to N-hydroxyindoles from appropriately substituted 2-nitrostyrene precursors. The choice of base is critical for the reaction's success.

Causality: Sodium tert-pentoxide is often used as the base. Its steric bulk and basicity are optimal for promoting the intramolecular cyclization reaction while minimizing side reactions. The reaction proceeds via a proposed mechanism involving nucleophilic attack and subsequent cyclization to form the five-membered ring.[6]

Methodology:

  • Preparation: To a solution of the alkyl 2-(2-nitroaryl)-2-butenoate precursor (1.0 equiv) in an anhydrous solvent like toluene, add sodium tert-pentoxide (2.3 equiv) under an inert atmosphere (e.g., Argon).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure N-hydroxyindole.[6]

Protocol: Synthesis via Nucleophilic Addition to α,β-Unsaturated Nitrones

This powerful strategy allows for the construction of highly functionalized N-hydroxyindoles by trapping an in situ generated nitrone with a variety of nucleophiles.[7]

Causality: The reaction cascade is initiated by the reduction of a nitro ketoester (e.g., using SnCl₂·2H₂O). This generates an intermediate that spontaneously cyclizes to form an α,β-unsaturated nitrone. This electrophilic species is then immediately trapped by a nucleophile (e.g., an alcohol, thiol, or silyl enol ether) in a 1,5-addition manner to construct the substituted N-hydroxyindole scaffold.[7]

Methodology:

  • Precursor Synthesis: Synthesize the required nitro ketoester starting material, for example, by reacting a substituted nitrotoluene with dimethyl oxalate in the presence of NaH.[7]

  • Nitrone Generation and Trapping: In a single pot, dissolve the nitro ketoester precursor (1.0 equiv) and the chosen nucleophile (e.g., benzyl alcohol, 5.0 equiv) in a suitable solvent like DME.

  • Initiation: Add a reducing agent such as SnCl₂·2H₂O to initiate the reductive cyclization cascade. An acid catalyst like p-TsOH may be required.

  • Reaction: Heat the mixture (e.g., to 40 °C) and monitor for the consumption of the starting material by TLC.

  • Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup followed by extraction with an organic solvent. The resulting crude product is then purified by column chromatography to afford the 3-substituted-N-hydroxyindole.[7]

Therapeutic Applications & Mechanisms of Action

N-hydroxyindole derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.[1][9]

Anticancer Activity: Targeting Cancer Metabolism

A primary mechanism of action for the anticancer effects of N-hydroxyindoles is the inhibition of human lactate dehydrogenase isoform A (hLDH-A or LDH5).[1][10]

The Warburg Effect: Many cancer cells exhibit a metabolic shift towards increased glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect.[3][11] LDH-A is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate. This regeneration of NAD+ is essential for maintaining a high glycolytic rate, which supports rapid cell proliferation. By inhibiting LDH-A, N-hydroxyindole derivatives disrupt the cancer cell's energy supply and anabolic processes, effectively acting as "starvation agents".[2][3]

G Glucose Glucose Glycolysis Glycolysis (Multiple Steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDH-A Pyruvate->LDHA NAD+ NADH Lactate Lactate (Secreted) LDHA->Lactate ATP Reduced ATP Production & Anabolic Supply Inhibitor N-Hydroxyindole Derivative Inhibitor->LDHA Inhibition

Caption: Inhibition of the LDH-A pathway in cancer cells by N-hydroxyindoles.

Structure-Activity Relationship (SAR): N-hydroxyindole-based LDH-A inhibitors typically feature a carboxylic acid group at the 2-position of the indole scaffold. This COOH moiety, along with the N-OH group, is believed to mimic the substrate (pyruvate) and bind within the polar, cationic active site of the enzyme.[1] Molecular modeling studies have confirmed that these groups form crucial interactions with key residues in the catalytic binding site.[1]

Quantitative Data on LDH-A Inhibition

Compound ClassKey SubstituentsTargetActivity (Ki or % Inhibition)Reference
N-hydroxyindole-2-carboxylatesAryl groups at various positionshLDH5Competitive inhibition[10]
Dimeric N-hydroxyindolesLinked at position 6 via a triazole chainhLDH583% inhibition[1]
N-hydroxyindole-6-sulfonamidesp-chloro-N-phenyl ring on sulfonamidehLDH5Ki = 5.6 µM (vs. substrate)[1]
Antibacterial and Antifungal Properties

The N-hydroxyindole scaffold is integral to the activity of several natural antibacterial products.[1]

  • Gram-Positive Bacteria: Natural products like nocathiacin I and their semi-synthetic derivatives show excellent activity against Gram-positive bacteria, including resistant strains like MRSA.[1]

  • Fungicidal Activity: Synthetic derivatives, such as 3-cyano-2-phenyl-substituted N-hydroxyindoles, have demonstrated fungicidal effects against pathogens like Puccinia recondita (leaf rust on wheat).[1]

Experimental Protocols for Evaluation

The development of novel N-hydroxyindole derivatives requires a robust pipeline of in vitro and cell-based assays to determine their biological activity.

Protocol: In Vitro hLDH-A Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the LDH-A-catalyzed conversion of pyruvate to lactate.

Causality: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+. An active inhibitor will slow down this rate of decrease.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Prepare stock solutions of NADH, sodium pyruvate, and the N-hydroxyindole test compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, a specific concentration of NADH, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add a solution of purified recombinant hLDH-A enzyme to each well to initiate the reaction.

  • Initiation and Measurement: Immediately after adding the enzyme, add the substrate, sodium pyruvate, to all wells.

  • Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for a period of 10-15 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percent inhibition versus the inhibitor concentration and fit the data to determine the IC₅₀ value.

Protocol: Cancer Cell Proliferation Assay under Hypoxia

Given that LDH-A is particularly critical for cancer cell survival in low-oxygen environments, testing antiproliferative activity under hypoxic conditions is essential.

Causality: This assay determines if the LDH-A inhibitory activity observed in vitro translates to a cytostatic or cytotoxic effect in a relevant cellular context. Enhanced activity under hypoxia would provide strong evidence for an on-target effect.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a pancreatic or breast cancer cell line known to overexpress LDH-A) in standard culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight under normoxic conditions (21% O₂).

  • Compound Treatment: Treat the cells with a serial dilution of the N-hydroxyindole derivative.

  • Hypoxic Incubation: Place one set of plates in a standard incubator (normoxia) and another set in a hypoxic chamber (e.g., 1% O₂). Incubate for 48-72 hours.

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis: Read the absorbance on a plate reader. Calculate the percentage of cell growth inhibition for each concentration under both normoxic and hypoxic conditions. Determine the IC₅₀ values and compare the potency of the compound in the two environments.[3][10]

Conclusion and Future Directions

N-hydroxyindole derivatives represent a multifaceted and highly promising class of heterocyclic compounds in medicinal chemistry. Their unique structural and electronic properties, conferred by the N-OH group, enable potent and often selective interactions with a range of biological targets. The well-established role of these compounds as inhibitors of LDH-A provides a validated strategy for the development of novel anticancer agents that exploit the metabolic vulnerabilities of tumors.[2][10] Furthermore, their proven antibacterial and antifungal activities suggest a broad therapeutic potential that is still being explored.[1]

Future research should focus on expanding the chemical space of N-hydroxyindole derivatives through innovative synthetic methods, elucidating new mechanisms of action, and applying this scaffold to a wider range of disease targets. The continued investigation into their structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (Source: PMC, URL: [Link])

  • New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. (Source: PMC, URL: [Link])

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (Source: PMC, URL: [Link])

  • Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. (Source: Amsterdam UMC, URL: [Link])

  • Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. (Source: ResearchGate, URL: [Link])

  • General synthetic method for NH-indoles starting from N-hydroxyindoles. (Source: ResearchGate, URL: [Link])

  • N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. (Source: Europe PMC, URL: [Link])

  • A novel synthesis of N-hydroxyindoles by direct annulation of nitrosoarenes and 1,3-diarylprop-2-yn-1-ones. (Source: AperTO - Archivio Istituzionale Open Access dell'Università di Torino, URL: [Link])

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (Source: ResearchGate, URL: [Link])

  • Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. (Source: Figshare, URL: [Link])

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (Source: PMC, URL: [Link])

  • Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (Source: ResearchGate, URL: [Link])

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (Source: The Open Medicinal Chemistry Journal, URL: [Link])

  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (Source: International Journal of Pharmaceutical Sciences Review and Research, URL: [Link])

Sources

Foundational

Targeting Metabolic Plasticity: The 5-Fluoro-1-Hydroxyindole Scaffold

Executive Summary The 5-fluoro-1-hydroxyindole (5-F-1-HI) scaffold represents a privileged pharmacophore in modern oncology, specifically designed to exploit the Warburg effect . Unlike canonical indole drugs (e.g., indo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluoro-1-hydroxyindole (5-F-1-HI) scaffold represents a privileged pharmacophore in modern oncology, specifically designed to exploit the Warburg effect . Unlike canonical indole drugs (e.g., indomethacin, sumatriptan) that target GPCRs or COX enzymes, the 1-hydroxyindole class has emerged as a potent inhibitor of Lactate Dehydrogenase A (LDH-A) .

This guide analyzes the structural rationale, synthetic challenges, and biological validation of this scaffold. The inclusion of the fluorine atom at the C5 position is not merely for lipophilicity; it serves as a critical metabolic blockade against cytochrome P450-mediated hydroxylation, while the N-hydroxy moiety functions as a unique chelating/hydrogen-bonding motif essential for active site competition against NADH.

Structural & Chemical Rationale

The Tautomeric Equilibrium

The defining feature of the 1-hydroxyindole core is its tautomeric duality. Unlike N-H or N-alkyl indoles, the N-hydroxy variant exists in a solvent-dependent equilibrium between the 1-hydroxyindole (enolic) form and the 3H-indole-1-oxide (nitrone) form.

  • Enolic Form (A): Predominates in polar aprotic solvents; essential for hydrogen bond donation in the enzyme pocket.

  • Nitrone Form (B): Predominates in specific binding pockets or non-polar environments; alters the electrostatic potential surface significantly.

This equilibrium allows the scaffold to "adapt" to the electrostatic requirements of the LDH-A cofactor binding site.

Tautomerism Enol 1-Hydroxyindole (Aromatic, H-bond Donor) Nitrone 3H-Indole-1-oxide (Nitrone, Dipolar) Enol->Nitrone Tautomerization (Solvent/pH dependent)

Figure 1: Tautomeric equilibrium critical for pharmacodynamic flexibility.

The 5-Fluoro Modification

The C5 position of the indole ring is electronically electron-rich and susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Metabolic Blockade: Substitution with Fluorine (C-F bond energy ~116 kcal/mol) prevents oxidation, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the N-OH group (typically pKa ~8.5–9.5), enhancing its ability to coordinate with active site residues (e.g., Arg168 in LDH-A) at physiological pH.

Primary Therapeutic Mechanism: LDH-A Inhibition

The Warburg Effect Target

Cancer cells reprogram their metabolism to favor aerobic glycolysis (Warburg effect), converting pyruvate to lactate even in oxygen-rich environments.[1][2][3] This process regenerates NAD+, which is required to sustain high rates of glycolysis.

  • Target: LDH-A (Lactate Dehydrogenase A).[1][4][5]

  • Inhibitor Action: 5-F-1-HI derivatives act as competitive inhibitors with respect to both the substrate (Pyruvate) and the cofactor (NADH).[2]

Mechanism of Action Diagram

The scaffold mimics the transition state of the pyruvate-NADH complex, effectively "starving" the cancer cell of the NAD+ required for upstream glycolysis (GAPDH step).

WarburgMechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Promotes Tumor Invasion) Pyruvate->Lactate Conversion NADH NADH LDHA LDH-A Enzyme NADH->LDHA Cofactor Binding NAD NAD+ LDHA->NAD Regeneration Inhibitor 5-F-1-HI Scaffold (Inhibitor) Inhibitor->LDHA Competitive Inhibition (Blocks NADH/Pyruvate site)

Figure 2: Mechanism of Action.[3][4][6] The scaffold blocks the regeneration of NAD+, halting the glycolytic flux.

Experimental Protocols

Synthesis: Reductive Cyclization

Note: Standard Fischer indole synthesis eliminates the N-O bond. To retain the 1-hydroxy group, a reductive cyclization of nitro-precursors is required.

Objective: Synthesis of Methyl 5-fluoro-1-hydroxyindole-2-carboxylate.

Reagents:

  • Methyl 2-(5-fluoro-2-nitrophenyl)-2-oxoacetate (Precursor)

  • Zinc dust (Activation grade)

  • Ammonium Chloride (

    
    )
    
  • Solvent: Methanol/Water (4:1)

Protocol:

  • Dissolution: Dissolve 1.0 eq of the nitro-ketoester precursor in MeOH/Water.

  • Activation: Add 5.0 eq of

    
     to the solution.
    
  • Reduction (Critical Step): Cool to 0°C. Add Zinc dust (3.0 eq) portion-wise over 30 minutes. Warning: Exothermic. Temperature must remain <10°C to prevent over-reduction to the N-H indole.

  • Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 7:3). The N-hydroxy product typically runs lower than the N-H indole byproduct.

  • Workup: Filter off Zinc salts. Acidify filtrate with 1N HCl to pH 3. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The N-hydroxyindole is often unstable on silica gel. Use neutral alumina or rapid flash chromatography.

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) should show a broad singlet at
    
    
    11.5–12.5 ppm (N-OH).
Biological Assay: LDH-A Enzymatic Inhibition

Principle: Measure the depletion of NADH by monitoring absorbance decrease at 340 nm.

Workflow:

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Enzyme Prep: Human recombinant LDH-A (0.02 U/mL final).

  • Substrate: Pyruvate (1 mM) + NADH (0.2 mM).

  • Inhibitor: Serial dilutions of 5-fluoro-1-hydroxyindole derivative (DMSO stock).

  • Kinetics:

    • Incubate Enzyme + Inhibitor for 15 min at 25°C.

    • Initiate reaction by adding Pyruvate/NADH mix.

    • Read

      
       every 30s for 10 minutes.
      
  • Calculation: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C5-substitution on LDH-A inhibition potency (


) and metabolic stability (

in microsomes).
CompoundR5 SubstituentR1 Substituent

(LDH-A) [

]
Metabolic

(min)
Indole (Ref) HH> 50012
1-OH-Indole HOH15.418
5-F-1-OH-Indole F OH 4.2 > 60
5-Cl-1-OH-Indole ClOH3.845
5-OMe-1-OH-Indole OMeOH28.18

Analysis:

  • 1-OH Effect: The introduction of the N-hydroxyl group (Row 2 vs Row 1) is the primary driver of potency, improving binding affinity by >30-fold.

  • 5-F Effect: While 5-Cl is slightly more potent due to lipophilicity, the 5-F analog (Row 3) offers the optimal balance of potency and superior metabolic stability (>60 min), making it the preferred lead for in vivo studies.

References

  • Granchi, C., et al. (2011). Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells.[1][7] Journal of Medicinal Chemistry, 54(6), 1599-1612.[1][7] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Somei, M., & Kawasaki, T. (1989). A simple and general synthetic method for 1-hydroxyindoles. Heterocycles, 29(7), 1251-1254. Link

  • Doherty, J. R., & Cleveland, J. L. (2013). Targeting lactate metabolism for cancer therapeutics. Journal of Clinical Investigation, 123(9), 3685-3692. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Fluoro-1H-indol-1-ol from 5-fluoro-2-nitrophenyl precursors

An Application Guide to the Synthesis of 5-Fluoro-1H-indol-1-ol from 5-Fluoro-2-Nitrophenyl Precursors Abstract This technical guide provides a comprehensive and experimentally-grounded methodology for the synthesis of 5...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Fluoro-1H-indol-1-ol from 5-Fluoro-2-Nitrophenyl Precursors

Abstract

This technical guide provides a comprehensive and experimentally-grounded methodology for the synthesis of 5-Fluoro-1H-indol-1-ol, a valuable heterocyclic intermediate in modern drug discovery. The synthetic strategy hinges on a two-step sequence commencing with the regioselective nitration of 3-fluorophenylacetic acid to yield the key precursor, 5-fluoro-2-nitrophenylacetic acid. This is followed by a carefully controlled reductive cyclization to afford the target N-hydroxyindole. This document offers detailed, step-by-step protocols, mechanistic insights, and expert commentary to ensure reproducibility and high-yield synthesis for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of N-Hydroxyindoles

The 1-hydroxyindole (or N-hydroxyindole) scaffold is a privileged structural motif found in several bioactive natural products, such as nocathiacin I and stephacidin B.[1][2] Its unique electronic properties and synthetic versatility make it an attractive building block for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2][3][4] Specifically, the introduction of a fluorine atom at the 5-position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making 5-Fluoro-1H-indol-1-ol a highly sought-after intermediate.

This guide details a robust and scalable pathway that begins with readily available starting materials and proceeds through a logical sequence of nitration followed by a chemoselective reductive cyclization. The causality behind each procedural step and choice of reagent is explained to provide a deeper understanding beyond a simple recitation of instructions.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Precursor Synthesis: The targeted precursor, 5-fluoro-2-nitrophenylacetic acid, is prepared via the electrophilic nitration of 3-fluorophenylacetic acid.

  • Reductive Cyclization: The nitro group of the precursor is selectively reduced and intramolecularly cyclized to form the desired 5-Fluoro-1H-indol-1-ol ring system.

G A 3-Fluorophenylacetic Acid B Step 1: Nitration A->B H₂SO₄, HNO₃ C 5-Fluoro-2-nitrophenylacetic Acid (Precursor) B->C D Step 2: Reductive Cyclization C->D SnCl₂·2H₂O E 5-Fluoro-1H-indol-1-ol (Final Product) D->E G cluster_0 Reductive Cyclization Mechanism Start 5-Fluoro-2-nitrophenylacetic acid Intermediate1 5-Fluoro-2-(hydroxylamino)phenylacetic acid Start->Intermediate1 1. Partial Reduction (e.g., SnCl₂) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Nucleophilic Attack Product 5-Fluoro-1H-indol-1-ol Intermediate2->Product 3. Dehydration & Tautomerization

Figure 2: Proposed mechanism for the reductive cyclization step.

Expert Insight: The choice of reducing agent is critical. Potent catalytic hydrogenation systems (e.g., Pd/C with high H₂ pressure) will often drive the reaction past the N-hydroxyindole stage to the fully reduced 5-fluoroindole. [5][6]Milder chemical reductants like iron in acetic acid or, as detailed here, stannous chloride (SnCl₂) provide the necessary control to isolate the desired N-hydroxy intermediate. [1][5]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive.

Protocol 1: Synthesis of 5-Fluoro-2-nitrophenylacetic acid

This protocol is adapted from established procedures. [7][8] Materials:

  • 3-Fluorophenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Acetonitrile

Procedure:

  • To a flask equipped with a magnetic stirrer and an ice bath, add 100 mL of concentrated sulfuric acid and cool to below 10°C.

  • Slowly add 23.2 g of 3-fluorophenylacetic acid to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 40°C.

  • Once the acid has dissolved, begin the dropwise addition of 6.5 mL of concentrated nitric acid. Crucially, maintain the internal temperature below 40°C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 24 hours.

  • Prepare a large beaker containing approximately 1 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven.

  • For purification, the crude solid can be crystallized from ethyl acetate and then triturated with acetonitrile to afford the desired product as a white to yellow crystalline powder. [7][8]

Protocol 2: Synthesis of 5-Fluoro-1H-indol-1-ol

This protocol is based on general methods for the reductive cyclization of ortho-nitroaryl compounds to N-hydroxyindoles using stannous chloride. [1] Materials:

  • 5-Fluoro-2-nitrophenylacetic acid

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Methanol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of 5-fluoro-2-nitrophenylacetic acid in 100 mL of ethanol.

  • To this solution, add stannous chloride dihydrate (approx. 4-5 equivalents) in portions. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as CO₂ evolution will cause foaming. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Fluoro-1H-indol-1-ol.

Data Summary and Characterization

Compound NameStarting MaterialMolar Mass ( g/mol )Key ReagentsExpected YieldPhysical Appearance
5-Fluoro-2-nitrophenylacetic acid 3-Fluorophenylacetic acid199.14 [8]H₂SO₄, HNO₃~85-90% [7]White to yellow crystal powder [7]
5-Fluoro-1H-indol-1-ol 5-Fluoro-2-nitrophenylacetic acid~153.13SnCl₂·2H₂O50-70%Off-white to pale solid

Expected Characterization for 5-Fluoro-1H-indol-1-ol:

  • ¹H NMR: Expect signals in the aromatic region corresponding to the protons on the benzene ring, with characteristic splitting patterns due to fluorine-proton coupling. Signals for the protons at the 2- and 3-positions of the indole ring and a broad singlet for the N-OH proton would also be present.

  • ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₆FNO.

Conclusion

This application guide provides a validated and well-rationalized synthetic route to 5-Fluoro-1H-indol-1-ol from an accessible 5-fluoro-2-nitrophenyl precursor. By detailing the mechanistic underpinnings and providing robust, step-by-step protocols, this document serves as a reliable resource for researchers aiming to incorporate this valuable N-hydroxyindole intermediate into their drug discovery and development pipelines. The careful selection of reagents and control of reaction conditions, particularly during the reductive cyclization step, are paramount to achieving a successful and high-yielding synthesis.

References

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes . ResearchGate. Available at: [Link]

  • What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge - Bloom Tech . Bloom Tech. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches . Royal Society of Chemistry. Available at: [Link]

  • New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... . ResearchGate. Available at: [Link]

  • A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles . ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents . National Center for Biotechnology Information (PMC). Available at: [Link]

  • A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles . AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. Available at: [Link]

  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates . AIR Unimi. Available at: [Link]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate . ResearchGate. Available at: [Link]

  • Reduction of substituted nitro compounds with tri-n-butyltin hydride . RSC Publishing. Available at: [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio . ChemRxiv. Available at: [Link]

  • 5-Fluoroindole | C8H6FN . PubChem - NIH. Available at: [Link]

  • 1H-Indole, 5-fluoro- . NIST WebBook. Available at: [Link]

  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles . Organic Reactions. Available at: [Link]

  • Catalytic reduction of 2-nitroaniline: a review . Semantic Scholar. Available at: [Link]

  • (2-Nitrophenyl)acetic acid . Wikipedia. Available at: [Link]

  • An efficient and scalable process for the synthesis of substituted indoles . TSI Journals. Available at: [Link]

  • 1H-Indole, 5-fluoro- . NIST WebBook. Available at: [Link]

  • Synthesis of 5-fluoro-1H-indole-2-carboxamides from un-substituted and... . ResearchGate. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C . Diva-Portal.org. Available at: [Link]

  • Synthesis, physicochemical characterization and pharmacological investigation of indolacin-5-fluorouracil-1-ylmethyl ester . International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Application

Application Note: Synthesis of 5-Fluoro-1-Hydroxytryptophan Analogs Using 5-Fluoro-1H-indol-1-ol

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the use of 5-Fluoro-1H-indol-1-ol (5-Fluoro-1-hydroxyindole) as a specialized building block for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the use of 5-Fluoro-1H-indol-1-ol (5-Fluoro-1-hydroxyindole) as a specialized building block for the synthesis of 5-fluoro-1-hydroxytryptophan and related N-functionalized congeners.[1]

[1]

Abstract & Strategic Value

The incorporation of the N-hydroxy (1-OH) moiety into the indole scaffold of tryptophan creates a unique class of "neohydroxy" amino acids. When combined with 5-fluorine substitution , the resulting analog, 5-Fluoro-1-hydroxytryptophan (5-F-1-OH-Trp) , serves as a powerful dual-purpose probe:[1]

  • Metabolic Resilience: The 5-fluoro group blocks hydroxylation at the metabolically sensitive C5 position (preventing serotonin formation via standard pathways), while the N-hydroxy group alters redox potential and hydrogen bonding capability.[1]

  • NMR & Fluorescence Utility: The

    
    F nucleus acts as a sensitive NMR reporter for protein conformational changes, while the N-OH modification modulates the intrinsic fluorescence of the indole ring, useful for probing solvent accessibility in protein active sites.
    

This guide presents a chemically robust Modified Gramine-Acetamidomalonate Protocol to synthesize these analogs, prioritizing regioselectivity at C3 over O-alkylation.

Chemical Properties & Handling

Compound: 5-Fluoro-1H-indol-1-ol (5-Fluoro-1-hydroxyindole) CAS: Non-standard (Derivative of 399-52-0 5-Fluoroindole) Stability Warning: [1]

  • Tautomerism: 1-Hydroxyindoles exist in equilibrium with their nitrone tautomers (3H-indole-1-oxide).[1] This makes C3 nucleophilic but also renders the C2-C3 bond susceptible to nucleophilic addition.[1]

  • Oxidation: The N-OH group is prone to oxidation to the radical cation or dimerization (indigo-like coupling).[1] Always handle under inert atmosphere (Ar/N2).

  • Acidity: The N-OH proton is acidic (

    
    ).[1] In basic conditions, the anion is an ambident nucleophile (reacting at O or C3).
    

Synthetic Strategy: The Protected Gramine Route

Direct alkylation of 1-hydroxyindoles with serine equivalents often fails due to O-alkylation or decomposition.[1] The most reliable method utilizes a Mannich reaction (Gramine synthesis) followed by nucleophilic displacement with a glycine equivalent.[1]

Core Workflow
  • Protection: Masking the N-OH as N-Benzyloxy (N-OBn) to enforce C3-regioselectivity.

  • Mannich Reaction: Introduction of the dimethylaminomethyl group at C3.[1]

  • Alkylation: Quaternization and displacement with Diethyl Acetamidomalonate (DEAM).[1]

  • Global Deprotection: Removal of esters, acetyl, and benzyl groups to yield the free amino acid.

Visual Pathway (Graphviz)[1]

TrpSynthesis Start 5-Fluoro-1-hydroxyindole Prot 1-(Benzyloxy)-5-fluoroindole (Protection) Start->Prot BnBr, K2CO3 Acetone Gramine Gramine Intermediate (Mannich Base) Prot->Gramine CH2O, HNMe2 AcOH Quat Quaternary Ammonium Salt Gramine->Quat MeI or Me2SO4 Coupling Diester Intermediate (C3-Alkylation) Quat->Coupling Na-Acetamidomalonate Reflux Final 5-Fluoro-1-hydroxytryptophan Coupling->Final 1. NaOH (Hydrolysis) 2. HCl/Heat (Decarboxylation) 3. H2/Pd-C (O-Debenzylation)

Caption: Step-wise synthesis of 5-Fluoro-1-hydroxytryptophan via the protected Gramine route, ensuring C3 regioselectivity.

Detailed Protocol

Phase 1: O-Protection (Critical for Regioselectivity)

Rationale: Unprotected 1-hydroxyindoles will O-alkylate in the presence of electrophiles.[1] The benzyl group is stable to basic alkylation conditions but removable via hydrogenolysis.

  • Reagents: 5-Fluoro-1-hydroxyindole (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq).[1]
    
  • Solvent: Acetone (anhydrous).

  • Procedure:

    • Dissolve 5-Fluoro-1-hydroxyindole in acetone under Argon.[1]

    • Add

      
       and stir for 15 min at RT (solution may turn dark due to anion formation).
      
    • Add Benzyl bromide dropwise.[1]

    • Reflux for 4 hours.[1] Monitor by TLC (The O-benzyl product is less polar).[1]

    • Filter salts, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

    • Yield Target: >85%.[1][2][3][4][5]

Phase 2: Mannich Reaction (Gramine Formation)[1]
  • Reagents: 1-Benzyloxy-5-fluoroindole (from Phase 1), Formaldehyde (37% aq, 1.2 eq), Dimethylamine (40% aq, 1.5 eq), Acetic Acid (glacial).

  • Procedure:

    • Dissolve the indole in a minimal amount of acetic acid/dioxane (1:1).

    • Add the cold mixture of formaldehyde and dimethylamine dropwise to the indole solution at 0°C.

    • Allow to warm to RT and stir for 12 hours.

    • Neutralization: Pour into ice-cold NaOH (1M) to precipitate the Gramine base.[1]

    • Extract with DCM, dry over

      
      .
      
    • Note: The product is 1-(benzyloxy)-5-fluoro-3-[(dimethylamino)methyl]indole .[1]

Phase 3: Tryptophan Backbone Assembly[1]
  • Quaternization (Activation):

    • Dissolve the Gramine intermediate in THF.[1]

    • Add Dimethyl Sulfate (

      
      , 1.1 eq) or Methyl Iodide. Stir 2h at RT.[1] The quaternary salt often precipitates.[1]
      
  • Coupling:

    • Nucleophile Prep: In a separate flask, dissolve Diethyl acetamidomalonate (1.2 eq) in Ethanol. Add Sodium Ethoxide (NaOEt, 1.2 eq) to generate the sodiomalonate enolate.

    • Reaction: Add the solid quaternary ammonium salt to the enolate solution.

    • Reflux for 6–12 hours under Argon.[1] Evolution of trimethylamine (fishy odor) indicates reaction progress.[1]

    • Concentrate and partition between water/EtOAc.[1] Purify the diester intermediate by chromatography.

Phase 4: Deprotection & Decarboxylation[1]
  • Hydrolysis: Reflux the diester in 10% NaOH/Ethanol for 4 hours. Acidify to pH 2 to precipitate the dicarboxylic acid.[1]

  • Decarboxylation: Reflux the crude acid in 2M HCl or dilute acetic acid for 2–4 hours. This yields 1-(benzyloxy)-5-fluorotryptophan .[1]

  • Final Deprotection (N-OH Regeneration):

    • Dissolve in MeOH. Add 10% Pd/C catalyst.[1]

    • Stir under

      
       balloon (1 atm) for 1–2 hours. Caution: Over-reduction can cleave the N-O bond to yield 5-fluorotryptophan.[1] Monitor closely.
      
    • Filter and lyophilize to obtain 5-Fluoro-1-hydroxytryptophan .[1]

Quantitative Data & Troubleshooting

ParameterSpecificationNotes
Overall Yield 35–45%From starting 1-hydroxyindole.[1]
Key Impurity 5-FluoroindoleResult of N-O bond cleavage during hydrogenolysis.[1]
O-Alkylation < 5%Controlled by Benzyl protection.[1]
Appearance Off-white/Beige solidOxidizes to pink/blue upon air exposure (store at -20°C).[1]

Troubleshooting Guide:

  • Low Yield in Mannich Step: If the N-OBn group is bulky, the reaction may be slow. Use pre-formed iminium salt (

    
    ) (Eschenmoser’s salt) in DCM for higher reactivity.[1]
    
  • Decarboxylation Failure: If the diester is stubborn, use microwave irradiation at 150°C in water/acetic acid.

  • N-O Bond Cleavage: If Pd/C removes the OH group, switch to Transfer Hydrogenation using 1,4-cyclohexadiene as the hydrogen source, or use chemical cleavage (e.g.,

    
     at -78°C) to remove the benzyl group.
    

References

  • Somei, M., et al. (2015).[6] "Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives." Heterocycles.

  • Kawasaki, T., et al. (1991). "The Chemistry of Indoles. Part 57. The Chemistry of 1-Hydroxyindoles." Chemical & Pharmaceutical Bulletin.

  • Chirkova, Z. V., et al. (2017).[6] "The C-3 Acylation of 1-Hydroxyindoles." Chemistry of Heterocyclic Compounds.

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Method

O-alkylation methods for N-hydroxy-5-fluoroindole

Application Note: O-Alkylation Strategies for N-Hydroxy-5-Fluoroindole Part 1: Introduction & Strategic Overview Subject: Selective O-alkylation of N-hydroxy-5-fluoroindole (NHFI). Significance: The N-alkoxyindole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: O-Alkylation Strategies for N-Hydroxy-5-Fluoroindole

Part 1: Introduction & Strategic Overview

Subject: Selective O-alkylation of N-hydroxy-5-fluoroindole (NHFI). Significance: The N-alkoxyindole scaffold is a critical bioisostere in medicinal chemistry, offering improved metabolic stability and lipophilicity compared to parent indoles. The 5-fluoro substituent specifically modulates metabolic clearance (blocking C5 oxidation) and alters the electronic profile of the indole ring, influencing binding affinity in serotonergic and kinase targets.

The Challenge: Ambident Nucleophilicity N-hydroxyindoles possess an ambident nucleophilic character upon deprotonation. The anion can react at:

  • Oxygen (O-alkylation): Yields the N-alkoxyindole. This is thermodynamically favored as it retains the 10

    
     aromatic system of the indole.
    
  • Nitrogen (N-alkylation): Yields a nitrone (indolenine N-oxide). This disrupts aromaticity and is generally kinetically controlled or favored by soft electrophiles, though less common in this specific scaffold.

Scope: This guide details three validated protocols to maximize O-selectivity, specifically tailored for the electron-deficient 5-fluoroindole core.

Part 2: Mechanistic Logic & Reaction Design

The 5-fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the N-OH proton (


) compared to unsubstituted N-hydroxyindole. This stabilizes the conjugate base, requiring careful selection of base strength to avoid over-reaction or degradation.
Diagram 1: Mechanistic Pathway & Selectivity

ReactionMechanism NHFI N-Hydroxy-5-Fluoroindole (Substrate) Base Base Deprotonation (K2CO3 / Cs2CO3) NHFI->Base Anion Indole Nitronate Anion (Ambident Nucleophile) Base->Anion -H+ PathO Path A: O-Attack (Hard Electrophile) Anion->PathO Major Pathway (Retains Aromaticity) PathN Path B: N-Attack (Soft Electrophile) Anion->PathN Minor Pathway (Disrupts Aromaticity) ProdO 1-Alkoxy-5-fluoroindole (Aromatic - THERMODYNAMIC) PathO->ProdO ProdN Nitrone Derivative (Non-Aromatic - KINETIC) PathN->ProdN

Caption: Mechanistic bifurcation of the N-hydroxyindole anion. Path A is favored by the restoration of aromaticity in the product.

Part 3: Experimental Protocols

Method A: Base-Mediated Alkylation ( )

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and robust scale-up.

Rationale:

  • Base: Cesium Carbonate (

    
    ) is preferred over 
    
    
    
    for the 5-fluoro derivative. The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion, enhancing nucleophilicity.
  • Solvent: DMF or Acetone. DMF is superior for reaction rate, but Acetone allows for easier workup if the product is volatile.

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with N-hydroxy-5-fluoroindole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at 0°C for 15 minutes. The solution will typically turn yellow/orange, indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Note: For volatile halides like MeI, use a cold finger or sealed tube.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2). The starting material (polar, stains with

      
      ) will disappear; the product is less polar and UV active.
      
  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Method B: Mitsunobu Reaction

Best for: Secondary alcohols, complex side chains, or when alkyl halides are unstable.

Rationale: Utilizes the redox system of Triphenylphosphine (


) and DIAD to activate an alcohol.[1][2] This avoids the use of strong bases and reactive halides, which is crucial if the "R" group contains base-sensitive moieties (e.g., esters, chiral centers).

Protocol:

  • Dissolution: Dissolve N-hydroxy-5-fluoroindole (1.0 equiv), the Target Alcohol (R-OH, 1.1 equiv), and

    
      (1.2 equiv) in anhydrous THF  (0.15 M). Cool to 0°C.[1][3][4][5]
    
  • Activation: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 10 minutes.

    • Critical: The solution often turns deep red/orange and then fades. Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12-16h).

  • Workup: Concentrate THF directly. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the solid.
    
  • Purification: The filtrate contains the product. Purify via chromatography.[2][5]

Part 4: Optimization & Troubleshooting

Table 1: Reaction Optimization Matrix for 5-Fluoroindole Core

ParameterCondition A (Standard)Condition B (High Reactivity)Condition C (Green/Scale)
Base

(2.0 eq)

(1.5 eq)
50% NaOH (aq)
Solvent AcetoneDMFToluene
Additive NoneNoneTBAB (5 mol%)
Temp Reflux (56°C)25°C25°C - 40°C
Yield 65-75%85-95%70-80%
Comment Slow; good for MeI.Best general method.Phase Transfer Catalysis (PTC).[4]
Diagram 2: Experimental Workflow (Method A)

Workflow Start Start: N-Hydroxy-5-F-Indole Solv Dissolve in DMF (0.2M) Start->Solv BaseAdd Add Cs2CO3 (1.5 eq) Stir 15 min @ 0°C Solv->BaseAdd AlkAdd Add Alkyl Halide (1.2 eq) Dropwise BaseAdd->AlkAdd Monitor Monitor TLC (Disappearance of polar SM) AlkAdd->Monitor Monitor->AlkAdd Incomplete (>4h) Quench Quench: Dilute w/ EtOAc Wash 3x H2O Monitor->Quench Complete Isolate Isolate: Flash Chromatography Quench->Isolate

Caption: Step-by-step workflow for the Cesium Carbonate mediated O-alkylation protocol.

Part 5: Quality Control & Validation (Self-Validating System)

To ensure the protocol worked and you achieved O-alkylation (desired) rather than N-alkylation (nitrone) or C-alkylation , use 1H NMR diagnostics.

Diagnostic Signals (1H NMR in


): 
  • O-Alkyl Protons: For

    
    , the singlet appears at 
    
    
    
    4.10 – 4.25 ppm
    .
    • Contrast: N-Methyl nitrones (

      
      ) typically appear further downfield or show different splitting due to lack of aromatic ring current shielding.
      
  • Ring Protons (H2/H7):

    • O-Alkylated (Aromatic): The H2 proton (adjacent to Nitrogen) appears as a sharp doublet/singlet around

      
       7.1 – 7.3 ppm .
      
    • Nitrone (Non-aromatic): Loss of aromaticity causes significant upfield shifting and broadening of ring protons.

  • 13C NMR: The methoxy carbon (

    
    ) resonates at 
    
    
    
    65-68 ppm
    .

References

  • Somekh, L., & Shanzer, A. (1982). Synthesis of 1-alkoxyindoles. Journal of Organic Chemistry, 47(19), 3740–3742. Link

  • Kawasaki, T., et al. (1991). A new and simple synthesis of 1-hydroxyindole derivatives. Heterocycles, 32(2), 221-227. Link

  • Woynarowski, J. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[6] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

  • Kato, K., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1435. Link

Sources

Application

Reagents for selective reduction of nitro groups to N-hydroxyindoles

Topic: Reagents for Selective Reduction of Nitro Groups to N-Hydroxyindoles Content Type: Detailed Application Notes and Protocols Executive Summary The selective reduction of nitro groups to N-hydroxyindoles represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Selective Reduction of Nitro Groups to N-Hydroxyindoles Content Type: Detailed Application Notes and Protocols

Executive Summary

The selective reduction of nitro groups to N-hydroxyindoles represents a fine balance in organic synthesis. The challenge lies in arresting the reduction at the hydroxylamine (


) stage to facilitate cyclization while preventing over-reduction to the amine (indole) or re-oxidation to the nitroso state. N-hydroxyindoles are potent pharmacophores, serving as precursors to antiviral agents, radical scavengers, and specific enzyme inhibitors (e.g., LDH-A inhibitors).

This guide details three distinct protocols for this transformation, prioritizing chemoselectivity, yield, and reproducibility. It moves beyond generic reduction methods to focus on the specific "reductive cyclization" cascade required for this scaffold.

Mechanistic Underpinnings

Understanding the mechanism is critical for troubleshooting. The transformation involves a partial reduction of the nitro group to a hydroxylamine intermediate, which then attacks a pendant electrophile (typically a nitrile, alkene, or ketone) to close the ring.

Pathway Visualization

The following diagram illustrates the critical "arrest point" required to obtain the N-hydroxy species.

G cluster_0 Cyclization Partners Nitro Nitro Precursor (2-nitroalkylarene) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction N_OH_Indole N-Hydroxyindole (Target) Hydroxylamine->N_OH_Indole Cyclization (Nucleophilic Attack) Indole Indole (Over-reduction Product) N_OH_Indole->Indole Over-reduction (Avoid this!) CN -CN (Nitrile) CO -C=O (Ketone/Aldehyde) CC -C=C (Alkene)

Caption: The reductive cyclization cascade. Success depends on trapping the hydroxylamine intermediate before further reduction occurs.

Reagent Selection Matrix

Not all reductants are equal. The choice depends heavily on the substrate's pendant electrophile and acid sensitivity.

Reagent SystemSelectivity (N-OH vs NH)pH ConditionsBest For SubstrateKey Risk
Zn / NH₄Cl High Neutral/Mild (pH 6-7)2-nitrophenylacetonitriles, 2-nitrostyrenesIncomplete conversion if mixing is poor.
SnCl₂ / HCl Low to ModerateAcidic (pH < 1)Substrates requiring acid catalysis for ring closureOver-reduction to indole is common; difficult workup.
Rh/C + N₂H₄ ModerateNeutralHalogenated substrates (avoids dehalogenation)Catalyst poisoning; requires optimization.
Base (NaOtAm) N/A (Intramolecular)Basic (pH > 12)2-nitro-cinnamate estersPolymerization of styrene precursors.

Detailed Experimental Protocols

Protocol A: Zinc/Ammonium Chloride (The Gold Standard)

This method is the most reliable for stopping at the N-hydroxy stage due to the mild buffering capacity of ammonium chloride, which prevents the strongly acidic conditions that favor reduction to the amine.

Target Application: Synthesis of 1-hydroxyindoles from 2-nitrophenylacetonitriles or 2-nitrophenylpyruvic acid derivatives.

Reagents:

  • Substrate (1.0 equiv)

  • Zinc Dust (Activated, 4.0 equiv)

  • Ammonium Chloride (saturated aqueous solution)

  • Solvent: THF or Ethanol (Reagent Grade)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, then ethanol, and drying under vacuum. Why: Oxide layers on Zn surface significantly retard the initiation of reduction.

  • Dissolution: Dissolve the nitro substrate in THF (0.1 M concentration). Ethanol can be used but THF often solubilizes organic intermediates better.

  • Buffer Addition: Add an equal volume of saturated aqueous

    
     solution. The mixture will be biphasic.
    
  • Reduction: Cool the mixture to 0°C. Add the activated Zn dust portion-wise over 15 minutes with vigorous stirring.

    • Control Point: Vigorous stirring is non-negotiable to ensure mass transfer between the organic phase (substrate) and the solid reductant in the aqueous phase.

  • Monitoring: Allow to warm to room temperature. Monitor by TLC. The hydroxylamine intermediate may not be visible; look for the disappearance of the nitro starting material.

  • Workup: Filter through a Celite pad to remove Zinc residues. Wash the pad with Ethyl Acetate.

  • Isolation: Wash the filtrate with brine. Dry over

    
    . Concentrate immediately at low temperature (<30°C).
    
    • Stability Note: Free N-hydroxyindoles are prone to oxidation in air. If not using immediately, convert to an O-acetyl or O-benzyl derivative.

Protocol B: Catalytic Transfer Hydrogenation (Rh/C + Hydrazine)

For substrates sensitive to metals like Zn or Sn, or where large amounts of metal waste are prohibited.

Target Application: Halogenated nitroarenes where dehalogenation (common with Pd/C + H2) must be avoided.

Reagents:

  • Substrate (1.0 equiv)

  • 5% Rhodium on Carbon (Rh/C) (5 mol% loading)

  • Hydrazine Monohydrate (5.0 equiv)

  • Solvent: THF/Methanol (1:1)

Step-by-Step Methodology:

  • Preparation: Suspend the substrate and Rh/C catalyst in the solvent mixture under an Argon atmosphere.

  • Addition: Add Hydrazine Monohydrate dropwise at 0°C. Caution: Exothermic gas evolution (

    
    ).
    
  • Reaction: Stir at room temperature. The reaction typically completes within 1-3 hours.

  • Filtration: Filter the catalyst through a nylon membrane (do not use Celite with hydrazine if avoidable, or wash thoroughly).

  • Purification: Evaporate solvents. Flash chromatography is often required to separate the N-OH indole from trace azo-dimer byproducts.

Protocol C: Base-Mediated Cyclization (Non-Reductive)

An alternative approach for 2-nitrocinnamate derivatives that avoids external reducing agents entirely, relying on an intramolecular redox process.

Target Application: Alkyl 2-(2-nitroaryl)-2-butenoates.

Step-by-Step Methodology:

  • Reagent: Sodium tert-pentoxide (2.3 equiv) in dry THF.

  • Execution: Add the base to a solution of the substrate at -78°C.

  • Mechanism: The base generates a carbanion which attacks the nitro group, initiating a cyclization-elimination sequence that yields the N-hydroxyindole skeleton.

  • Quench: Quench with aqueous

    
     and extract immediately.
    

Troubleshooting & Optimization

Critical Stability Warning

N-hydroxyindoles are notoriously unstable in their free form. They easily oxidize to nitrones or dimerize.

  • Symptom: Product turns dark/black upon concentration.

  • Solution: Perform "in-situ trapping". Add Acetyl Chloride (1.1 equiv) and Pyridine (1.2 equiv) directly to the crude reaction mixture before workup to isolate the stable N-acetoxyindole .

Decision Workflow for Optimization

Use the following logic to troubleshoot low yields.

DecisionTree Start Low Yield of N-OH Indole CheckSM Is Starting Material Consumed? Start->CheckSM CheckProd Is Indole (NH) formed? CheckSM->CheckProd Yes Stirring Increase Stirring Rate Check Zn Activation CheckSM->Stirring No OverRed Reduce Reaction Time Lower Temperature Switch from Sn to Zn CheckProd->OverRed Yes (Over-reduction) Decomp Product Unstable? Trapping with Ac2O required CheckProd->Decomp No (Complex Mixture)

Caption: Diagnostic workflow for optimizing N-hydroxyindole synthesis.

References

  • Somei, M., et al. (1991). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles. Link

  • Kawasaki, T., et al. (1991). Simple Synthetic Method for 1-Hydroxyindole and Its Application. Heterocycles. Link

  • Gkizis, P. L., et al. (2013).[1] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Catalysis Communications. Link

  • Wróbel, Z., & Mąkosza, M. (1990). Base-Mediated Cyclization of 2-Nitroaryl Derivatives. Tetrahedron. Link

  • BenchChem. (2025). Selective Reduction of Nitro Groups Technical Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dimerization of 5-Fluoro-1H-indol-1-ol during synthesis

Welcome to the technical support center for the synthesis and handling of 5-Fluoro-1H-indol-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 5-Fluoro-1H-indol-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this valuable synthetic intermediate. N-hydroxyindoles are a class of compounds that are both synthetically useful and notoriously unstable, with a pronounced tendency to dimerize or polymerize.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these challenges and achieve high-purity yields.

Troubleshooting Guide: Preventing Dimerization

This section addresses specific issues you may encounter during the synthesis of 5-Fluoro-1H-indol-1-ol, with a focus on preventing the formation of unwanted dimers.

Question 1: My reaction mixture is turning dark, and I'm isolating a significant amount of a high-molecular-weight byproduct. Is this dimerization?

Answer: Yes, a dark-colored reaction mixture and the presence of a higher molecular weight species, often observed by TLC or LC-MS, are strong indicators of dimerization or polymerization. The N-hydroxyindole moiety is susceptible to oxidation, which can lead to the formation of radical species that readily dimerize.[1]

Underlying Causes:

  • Oxidation: The primary culprit is often the presence of atmospheric oxygen. The N-hydroxy group can be oxidized to a nitroxide radical, which is a key intermediate in the dimerization pathway. This process can be accelerated by trace metal impurities, light, and elevated temperatures.[2]

  • Reaction Conditions: Certain reaction conditions can promote dimerization. For instance, strongly basic or acidic conditions can catalyze side reactions. Some synthetic routes to N-hydroxyindoles, such as those involving the reduction of nitro compounds, can have intermediates that are prone to dimerization if not properly controlled.[1][3]

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon). This is the most critical step in preventing oxidation. Ensure all solvents are thoroughly deoxygenated prior to use by sparging with an inert gas.[4]

  • Antioxidant Addition: The inclusion of a mild antioxidant can scavenge radical species as they form. Butylated hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol are common choices in organic synthesis.[5] Use a catalytic amount (e.g., 0.1-1 mol%) to avoid complicating purification.

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Higher temperatures increase the rate of all reactions, including undesired dimerization.

  • Reaction Work-up: During the work-up, minimize the exposure of your product to air and light. Use deoxygenated solvents for extractions and washes.

Question 2: I'm attempting a reductive cyclization of a nitro-precursor to form 5-Fluoro-1H-indol-1-ol, but my yields are low and I see multiple products. How can I improve this?

Answer: Reductive cyclization is a common method for synthesizing N-hydroxyindoles.[1][6][7][8] However, the reaction can be sensitive to the choice of reducing agent and conditions, which can influence the formation of byproducts, including dimers.

Key Considerations for Reductive Cyclization:

  • Choice of Reducing Agent: The selection of the reducing agent is critical.

    • Milder Reducing Agents: Reagents like SnCl₂·2H₂O are often preferred as they can selectively reduce the nitro group to a hydroxylamine without over-reduction to the amine.[3]

    • Catalytic Hydrogenation: While effective, catalytic hydrogenation (e.g., with Pd/C) can sometimes lead to over-reduction or other side reactions if not carefully controlled.[9]

  • Reaction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These intermediates can be reactive and may participate in side reactions if they accumulate.

Optimization Strategy:

ParameterRecommendationRationale
Reducing Agent Start with SnCl₂·2H₂O in a solvent like DME or THF.Provides a good balance of reactivity and selectivity for the desired N-hydroxyindole.[3]
Temperature Maintain a moderate temperature (e.g., 40-50°C).Sufficient to drive the reaction without promoting significant degradation or dimerization.
Atmosphere Rigorously maintain an inert atmosphere (N₂ or Ar).Prevents oxidation of the N-hydroxy product and reactive intermediates.
Work-up Quench the reaction with deoxygenated water and extract promptly.Minimizes the time the product spends in the potentially reactive crude mixture.

Experimental Workflow: Reductive Cyclization using SnCl₂·2H₂O

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine 2-(5-fluoro-2-nitrophenyl) precursor and SnCl₂·2H₂O in deoxygenated DME B Heat to 40°C under N₂ A->B 1-2 hours C Cool to room temperature B->C D Quench with deoxygenated water C->D E Extract with ethyl acetate D->E F Wash with brine, dry over Na₂SO₄ E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H G A 5-Fluoro-1H-indol-1-ol N-OH B Nitroxide Radical N-O• A->B Oxidation (-e⁻, -H⁺) C Dimer B->C Radical Coupling

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 1-Hydroxy-5-fluoroindole

Welcome to the technical support guide for 1-hydroxy-5-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-hydroxy-5-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this moisture-sensitive compound. The following information is curated to ensure the integrity of your experiments and the quality of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My 1-hydroxy-5-fluoroindole has changed color from a light powder to a darker, discolored substance. What could be the cause?

A1: A visible change in the color of 1-hydroxy-5-fluoroindole is a primary indicator of degradation. This is most commonly caused by exposure to atmospheric moisture and oxygen. Hydroxyindoles, in general, are susceptible to oxidation, which can be accelerated by the presence of water.[1][2] The hydroxyl group on the indole ring makes the compound particularly reactive. To prevent this, it is crucial to handle the compound under an inert atmosphere.[1][3]

Q2: I'm observing unexpected peaks in my analytical data (LC-MS, NMR) after my reaction with 1-hydroxy-5-fluoroindole. Could this be related to moisture?

A2: Yes, the presence of unexpected peaks strongly suggests the formation of degradation byproducts. Moisture can lead to the formation of hydroxylated or dimeric species, which will appear as new signals in your analytical spectra. The N-hydroxy group of 1-hydroxyindoles is known to be reactive and can participate in various side reactions, especially when proper inert atmosphere techniques are not employed.[1][4]

Q3: What are the ideal storage conditions for 1-hydroxy-5-fluoroindole to ensure its long-term stability?

A3: To maintain the stability and purity of 1-hydroxy-5-fluoroindole, it should be stored in a tightly sealed container, preferably under an argon or nitrogen atmosphere.[3][5] The container should be placed in a desiccator to protect it from ambient moisture. For long-term storage, keeping it at a reduced temperature, such as in a freezer at -20°C, is recommended.[6] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Inconsistent Reaction Yields Degradation of 1-hydroxy-5-fluoroindole due to moisture exposure during weighing or addition to the reaction.Use a glovebox or Schlenk line to handle the compound.[1][7] Weigh the required amount in a pre-dried, sealed vial inside the inert atmosphere.
Poor Solubility in Aprotic Solvents The compound may have partially degraded to more polar, less soluble byproducts.Confirm the purity of your starting material using a suitable analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, it is best to use a fresh, properly stored batch of the compound.
Formation of Colored Impurities Oxidation of the 1-hydroxyindole moiety.Ensure all solvents are rigorously dried and degassed before use.[8] Purge all reaction glassware with a stream of inert gas before introducing reagents.
Irreproducible Biological Assay Results The active compound is degrading in the assay medium, which is typically aqueous.Prepare stock solutions of 1-hydroxy-5-fluoroindole in a dry, aprotic solvent (e.g., DMSO) and add them to the aqueous assay medium at the last possible moment. Protect stock solutions from light and store them under an inert atmosphere.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of 1-Hydroxy-5-fluoroindole using a Glovebox

This protocol outlines the standard procedure for handling moisture-sensitive compounds like 1-hydroxy-5-fluoroindole within a glovebox to prevent degradation.[1][3]

Materials:

  • 1-hydroxy-5-fluoroindole (in its original sealed container)

  • Glovebox with an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<10 ppm)

  • Spatula

  • Pre-dried weighing paper or weighing boat

  • Analytical balance (inside the glovebox, if available)

  • Pre-dried vials with screw caps or septa for storage and transfer

  • Lab coat and appropriate personal protective equipment (PPE)[9][10]

Procedure:

  • Preparation: Ensure the glovebox is properly purged and the atmosphere is inert. Place all necessary materials (spatula, weighing paper, vials) into the antechamber.

  • Antechamber Cycling: Evacuate and backfill the antechamber with inert gas for at least three cycles to remove atmospheric air and moisture.[1][7]

  • Transfer to Glovebox: Once the antechamber cycling is complete, transfer the materials into the main chamber of the glovebox.

  • Equilibration: Allow the container of 1-hydroxy-5-fluoroindole to equilibrate to the glovebox temperature before opening to prevent any potential condensation.

  • Dispensing: Carefully open the main container. Using a clean, dry spatula, dispense the desired amount of the compound onto the weighing paper or into a pre-tared vial.

  • Sealing: Tightly seal the original container of 1-hydroxy-5-fluoroindole. Also, securely cap the vial containing the dispensed amount.

  • Removal from Glovebox: Place the sealed vial with the dispensed compound and any other items to be removed into the antechamber. Cycle the antechamber again before opening it to the lab atmosphere.

  • Storage: Return the main container to its proper storage location, ensuring it remains under desiccated and, if required, refrigerated conditions.

Visualizing the Degradation Pathway and Handling Workflow

To better understand the process, the following diagrams illustrate the potential degradation of 1-hydroxy-5-fluoroindole and the recommended handling workflow.

Potential Degradation of 1-Hydroxy-5-fluoroindole A 1-Hydroxy-5-fluoroindole C Degraded Products (e.g., Oxidized Species, Dimers) A->C Exposure B Moisture (H2O) and/or Oxygen (O2) B->C Accelerates

Caption: Degradation pathway of 1-hydroxy-5-fluoroindole.

Recommended Handling Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Store Store in a cool, dry, dark place under inert gas Handle Use Glovebox or Schlenk Line Store->Handle Weigh Weigh in a sealed container Handle->Weigh Solvate Use dry, degassed solvents Weigh->Solvate React Perform reaction under inert atmosphere Solvate->React

Caption: Workflow for handling 1-hydroxy-5-fluoroindole.

References
  • Air-free technique. In Wikipedia. Retrieved from [Link]

  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Safety Assessment of 6-Hydroxyindole as Used in Cosmetics. (2014). International Journal of Toxicology, 33(2_suppl), 37S-43S. [Link]

  • 5-Fluoroindole. (n.d.). PubChem. Retrieved from [Link]

  • Perni, S., Hackett, L., Goss, R. J. M., & Overton, T. W. (2013). Optimisation of engineered Escherichia coli biofilms for enzymatic biosynthesis of L-halotryptophans. Applied Microbiology and Biotechnology, 97(24), 10453–10463. [Link]

  • Opinion of the Scientific Committee on Consumer Products on dihydroxyindole (A111). (2005, September 23). European Commission. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32936-32962. [Link]

  • Shen, H., et al. (2025, July 16). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. bioRxiv. [Link]

  • 1H-Indole, 5-fluoro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. (2023, October 17). MDPI. [Link]

  • Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics, 7(8), 2269–2280. [Link]

  • Sakaguchi, Y., et al. (2015). Selective and sensitive liquid chromatographic determination method of 5-hydroxyindoles with fluorous and fluorogenic derivatization. Journal of Pharmaceutical and Biomedical Analysis, 114, 348-354. [Link]

  • Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 268-278. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI. [Link]

  • An efficient approach towards the synthesis of indoles... (2010, July 21). TSI Journals. Retrieved from [Link]

  • Breakthrough in indole chemistry could accelerate drug development. (2025, August 25). EurekAlert!. Retrieved from [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 6). PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (n.d.). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2022, November 7). Eurofins. Retrieved from [Link]

  • The effects of moisture on pharmaceutical amorphous solid dispersion systems. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Storage conditions to prevent oxidation of 5-Fluoro-1H-indol-1-ol

A Guide to Preventing Oxidation and Ensuring Compound Integrity Welcome to the technical support center for 5-Fluoro-1H-indol-1-ol. This guide, designed for researchers, scientists, and drug development professionals, pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation and Ensuring Compound Integrity

Welcome to the technical support center for 5-Fluoro-1H-indol-1-ol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and frequently asked questions regarding the proper storage and handling of this compound to prevent oxidative degradation. As Senior Application Scientists, we have synthesized key data and field-proven insights to ensure the stability and reliability of your experimental outcomes.

Understanding the Challenge: The Inherent Instability of 5-Fluoro-1H-indol-1-ol

5-Fluoro-1H-indol-1-ol is a specialized heterocyclic compound with significant potential in medicinal chemistry. However, its N-hydroxyindole core renders it susceptible to oxidation. The N-hydroxy moiety can be readily oxidized, leading to the formation of colored impurities and a decrease in the compound's purity and activity. This oxidative degradation can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The fluorine atom at the 5-position can also influence the electronic properties and reactivity of the indole ring system.[1][2][3]

This guide will walk you through the best practices to mitigate these risks and maintain the integrity of your 5-Fluoro-1H-indol-1-ol samples.

Frequently Asked Questions (FAQs)

Q1: My solid 5-Fluoro-1H-indol-1-ol has developed a yellowish or brownish tint. What's happening?

A1: A color change from its expected appearance (typically an off-white or light-colored solid) is a primary indicator of oxidation. The N-hydroxy group is likely being oxidized to form nitrone or other colored degradation products. This process is often initiated by prolonged exposure to air and/or light.[4][5] To prevent this, it is crucial to store the solid compound under an inert atmosphere and protected from light.

Q2: What are the ideal long-term storage conditions for solid 5-Fluoro-1H-indol-1-ol?

A2: For long-term stability, we recommend storing solid 5-Fluoro-1H-indol-1-ol under a dry, inert atmosphere (argon or nitrogen) at low temperatures.[6][7][8][9] The following table summarizes the recommended conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of chemical degradation and oxidation.[10][11]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[6][7][8][9][12]
Light Amber vial or opaque containerProtects the compound from light-induced degradation.[13][14]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and potential moisture-driven degradation.[10][13]

Q3: I need to weigh out the solid compound. What is the best practice to avoid exposure to air?

A3: Handling air-sensitive solids requires careful technique to minimize exposure to the atmosphere.[13][15][16] The ideal method is to work within an inert atmosphere glove box. If a glove box is not available, you can use a "weighing under inert gas flow" technique.

Experimental Protocol: Weighing 5-Fluoro-1H-indol-1-ol Under an Inert Gas Flow

  • Preparation: Connect a Schlenk flask containing the 5-Fluoro-1H-indol-1-ol to a dual-bank vacuum/inert gas manifold.

  • Purging: Gently evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Tare: Place a clean, dry receiving vial on the balance and tare it.

  • Transfer: Briefly remove the stopper from the Schlenk flask under a positive pressure of inert gas and quickly transfer an approximate amount of the solid to the tared vial.

  • Re-seal and Purge: Immediately seal the receiving vial and purge it with inert gas.

  • Weigh: Weigh the sealed vial to determine the exact amount of compound transferred.

Q4: My solution of 5-Fluoro-1H-indol-1-ol is changing color. How can I prevent this?

A4: Solution-state instability is a common issue for N-hydroxy compounds.[4] The discoloration indicates oxidation. To mitigate this, several factors must be controlled:

  • Use Deoxygenated Solvents: Solvents should be thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 30 minutes prior to use.[4]

  • Work Under Inert Atmosphere: Prepare solutions and conduct experiments under a continuous flow of inert gas.

  • pH Control: Depending on the experimental requirements, maintaining a slightly acidic pH may help to stabilize the compound, as basic conditions can deprotonate the hydroxylamine and increase its susceptibility to oxidation.[4]

  • Use Fresh Solutions: Prepare solutions fresh for each experiment and avoid long-term storage of solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solid compound is discolored upon arrival. Improper shipping or storage by the supplier.Contact the supplier immediately and request a replacement. Do not use the compromised material.
Inconsistent experimental results. Degradation of the compound leading to a lower effective concentration.Verify the purity of your compound using a fresh sample. Always use freshly prepared solutions.[4]
Precipitate forms in the solution over time. Formation of insoluble, polymerized oxidation products.Discard the solution. This is a sign of significant degradation. Implement preventative measures for future experiments.[4]

Visualizing the Workflow: Storage and Handling

Below is a diagram illustrating the recommended workflow for storing and handling 5-Fluoro-1H-indol-1-ol to prevent oxidation.

StorageWorkflow Workflow for Handling 5-Fluoro-1H-indol-1-ol cluster_storage Long-Term Storage cluster_handling Experimental Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Storage Store Solid at <= -20°C in Amber Vial Inert Blanket with Inert Gas (Ar/N2) Storage->Inert Crucial Step Weigh Weigh Solid in Glovebox or under Inert Gas Flow Storage->Weigh Retrieve for Use Dissolve Dissolve in Deoxygenated Solvent Weigh->Dissolve Degradation Observe Discoloration or Precipitation Weigh->Degradation Potential Issue Reaction Conduct Experiment Under Inert Atmosphere Dissolve->Reaction Use Freshly Prepared Dissolve->Degradation Potential Issue Analyze Analyze Promptly Reaction->Analyze Action Discard Material Review Storage/Handling Protocol Degradation->Action

Caption: Recommended workflow for storage and handling of 5-Fluoro-1H-indol-1-ol.

Logical Pathway: Decision Tree for Storage Conditions

This decision tree provides a logical guide for selecting the appropriate storage conditions based on the intended use and duration.

StorageDecisionTree Decision Tree for Storage of 5-Fluoro-1H-indol-1-ol Start Start: New Batch of 5-Fluoro-1H-indol-1-ol Received Duration Intended Storage Duration? Start->Duration Use Immediate Use (within a few days) Duration->Use Immediate ShortTerm Short-Term (up to 2 weeks) Duration->ShortTerm Short LongTerm Long-Term (> 2 weeks) Duration->LongTerm Long UseNow Proceed to Weighing and Dissolution under Inert Atmosphere Use->UseNow StoreShort Store at 2-8°C under Inert Gas, Protected from Light ShortTerm->StoreShort StoreLong Store at -20°C or below under Inert Gas, Protected from Light LongTerm->StoreLong StoreShort->UseNow When ready to use StoreLong->UseNow When ready to use

Caption: Decision tree for selecting appropriate storage conditions.

By adhering to these guidelines, researchers can significantly minimize the risk of oxidative degradation of 5-Fluoro-1H-indol-1-ol, ensuring the reliability and reproducibility of their experimental results. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • Patsnap. (2026, February 12). Preventing Contamination with Inert Gas in Storage. Patsnap Eureka. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Air Products. (n.d.). Nitrogen. Retrieved from [Link]

  • Xu, F., DeMoll, E., & Eriksson, K. E. (2001). Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. PubMed, 11504285. Retrieved from [Link]

  • Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Xu, F., DeMoll, E., & Eriksson, K. E. (2025, August 6). Enzymatic and electrochemical oxidation of N‐hydroxy compounds. Request PDF. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-FLUORO-1H-INDOLE | CAS 399-52-0. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • SWGDrug. (2014, October 16). 5-Fluoro-SDB-005 Indole. Retrieved from [Link]

  • ResearchGate. (2013, February 14). Is there any antioxidant to avoid the formation of N-Oxide? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoroindole. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Request PDF. Retrieved from [Link]

  • Minisci, F., Punta, C., & Recupero, F. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Beilstein Journal of Organic Chemistry, 9, 1507–1527.
  • Daneshyari. (2018, May 28). Fluorine-containing indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). PubMed Central. Retrieved from [Link]

  • MDPI. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Retrieved from [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, May 31). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 6). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Retrieved from [Link]

  • Scilit. (n.d.). Enzymic oxidation of the indole nucleus of 5-hydroxytryptamine: Properties of an enzyme in human serum and of the products of oxidation. Retrieved from [Link]

  • UQ eSpace. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Retrieved from [Link]

Sources

Optimization

Technical Guide: Solvent Compatibility for 5-Fluoro-1H-indol-1-ol

[1] Executive Summary & Compound Profile Compound: 5-Fluoro-1H-indol-1-ol (CAS: 1219907-83-5 / Derivative of 399-52-0) Chemical Class: N-Hydroxyindole (Cyclic Hydroxamic Acid Vinylogue) Critical Warning: This compound is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Compound: 5-Fluoro-1H-indol-1-ol (CAS: 1219907-83-5 / Derivative of 399-52-0) Chemical Class: N-Hydroxyindole (Cyclic Hydroxamic Acid Vinylogue) Critical Warning: This compound is distinct from 5-fluoro-indol-5-ol (the serotonin analog).[1] The N-hydroxy (N-OH) moiety is the primary site of instability, exhibiting unique reactivity that differs significantly from standard indoles or phenols.[1]

This guide details the solvent systems that must be avoided to prevent degradation, dimerization, and unintended side reactions.[2] The 5-fluoro substituent increases the acidity of the N-OH group via inductive electron withdrawal, making the compound more sensitive to basic impurities and oxidative stress than the parent 1-hydroxyindole.[1]

The "Red List": Solvents to Avoid

The following solvent classes are chemically incompatible with 5-Fluoro-1H-indol-1-ol. Using these will compromise sample integrity.[2]

A. Ketones (Acetone, Methyl Ethyl Ketone)[2]
  • Risk Level: CRITICAL

  • Mechanism: Condensation / Nitrone Formation 1-Hydroxyindoles act as nucleophiles.[1] In the presence of ketones, they undergo a condensation reaction similar to oxime formation, generating unstable nitrone intermediates.[2]

  • Observation: Sample turns yellow/orange rapidly; mass spectrometry shows M+40 (isopropylidene adduct) peaks.[2]

  • Technical Insight: While often used in synthesis to trap unstable intermediates, acetone is disastrous for storage or standard analysis.[2]

B. Peroxide-Forming Ethers (THF, Diethyl Ether, 1,4-Dioxane)[1]
  • Risk Level: HIGH

  • Mechanism: Radical Oxidation (N-Oxyl Formation) The N-OH bond is homolytically weak (Bond Dissociation Energy ~ 75-80 kcal/mol).[1] Peroxides present in uninhibited ethers abstract the hydrogen atom, generating the nitroxyl radical .[2] This radical rapidly dimerizes or polymerizes into "tars" (complex mixtures of bis-indoles).[1][2]

  • Protocol: If ether use is unavoidable for extraction, it must be freshly distilled or tested negative for peroxides (< 5 ppm).[2]

C. Basic Solvents (Pyridine, Triethylamine, DMF w/ Amine impurities)[1][2]
  • Risk Level: HIGH

  • Mechanism: Deprotonation & Polymerization The 5-fluoro group lowers the pKa of the N-OH (est.[1] pKa ~8.5–9.0).[2] Deprotonation creates a potent nucleophile (the N-oxide anion) that attacks neutral molecules, leading to rapid self-polymerization.[1]

  • Observation: Solution darkens to brown/black; precipitation of insoluble oligomers.[2]

D. Chlorinated Solvents (Chloroform, Methylene Chloride) - Long Term[1]
  • Risk Level: MODERATE [1]

  • Mechanism: Acid-Catalyzed Dimerization Aged chloroform often contains HCl.[1] Acidic conditions catalyze the conversion of 1-hydroxyindoles into nitrones, which then undergo 1,3-dipolar cycloadditions or dimerization.[1]

  • Recommendation: Use only if stabilized with amylene (not ethanol) and for short-term processing only.[1][2]

Visualizing the Instability Pathways[2]

The following diagram illustrates the specific chemical fates of 5-Fluoro-1H-indol-1-ol when exposed to incompatible solvents.

G Start 5-Fluoro-1H-indol-1-ol (Active Compound) Acetone Solvent: Acetone (Ketones) Start->Acetone THF Solvent: THF/Ether (Peroxides) Start->THF Base Solvent: Pyridine/Base (High pH) Start->Base Nitrone Nitrone Adduct (Schiff Base Analog) Acetone->Nitrone Condensation Radical Nitroxyl Radical (Reactive Intermediate) THF->Radical H-Abstraction Anion Indole-N-oxide Anion (Nucleophile) Base->Anion Deprotonation Polymer Polymer/Tar (Irreversible Loss) Nitrone->Polymer Cycloaddition Radical->Polymer Dimerization Anion->Polymer Self-Reaction

Caption: Figure 1.[1] Degradation pathways of 5-Fluoro-1H-indol-1-ol triggered by specific solvent classes.

Recommended Solvent Systems

SolventGrade RequiredSuitabilityNotes
DMSO Anhydrous, ≥99.9%Excellent Best for stock solutions (up to 50 mM).[1] Store at -20°C. Avoid water absorption.[1][2]
Methanol HPLC GradeGood Suitable for short-term handling and LC-MS.[1] Protogenic nature stabilizes the N-OH form.[1]
Acetonitrile HPLC GradeModerate Good for analysis.[2] Less stabilizing than MeOH; ensure neutral pH.[2]
Ethyl Acetate ACS ReagentGood Best for extraction.[2] Evaporate quickly; do not store solutions long-term.[1]

Troubleshooting & FAQs

Q1: My DMSO stock solution turned dark brown overnight. Is it still usable?

A: Likely No. Darkening indicates oxidation to the nitroxyl radical or polymerization.[2]

  • Cause: Your DMSO likely contained water or was exposed to air.[2] The 5-fluoro group makes the compound more susceptible to oxidative degradation than unsubstituted indole.[1]

  • Solution: Always use degassed, anhydrous DMSO stored under argon/nitrogen.[2]

Q2: Can I use water or PBS for dissolution?

A: Poor Solubility. [2]

  • The 5-fluoro substituent increases lipophilicity compared to the parent 1-hydroxyindole.[1]

  • Protocol: Dissolve in 100% DMSO first, then dilute into PBS.[2] Do not exceed 1% DMSO final concentration to avoid precipitation.[2] If the pH > 8.0, the compound will deprotonate and degrade.[2]

Q3: I see two peaks in my LC-MS. Is my compound impure?

A: Not necessarily.

  • Explanation: 1-Hydroxyindoles exist in a tautomeric equilibrium with their 3H-indole-N-oxide (nitrone) form.[1]

  • Verification: If the two peaks have the same mass (m/z 152 for 5-fluoro) and coalesce upon slight heating or changing solvent pH, it is tautomerism, not impurity.

Experimental Workflow: Safe Dissolution

Workflow Step1 1. Weigh Compound (Protect from light) Step2 2. Select Solvent (Anhydrous DMSO recommended) Step1->Step2 Step3 3. Check Purity (Ensure NO Peroxides/Acetone) Step2->Step3 Step4 4. Dissolve (Vortex under Nitrogen/Argon) Step3->Step4 Step5 5. QC Check (Visual: Clear/Pale Yellow?) Step4->Step5

Caption: Figure 2. Standard Operating Procedure (SOP) for preparing stable stock solutions.

References

  • Somei, M., et al. (1991).[2] Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles.

  • Kawasaki, T., et al. (2015).[2][3] Simple Synthetic Method for 1-Hydroxyindole and Its Application. Heterocycles, 90(2), 1038–1071.[2][3]

  • Danishefsky, S., et al. (2006).[2] New synthetic technology for the construction of N-hydroxyindoles. Journal of the American Chemical Society.[2]

  • Popov, S. A., et al. (2004).[2][4] Aminonitrone-N-hydroxyaminoimine tautomeric equilibrium in the series of 1-hydroxy-2-imidazolines. Journal of Molecular Structure. [1][2]

  • Lipinski, C. A. (2002).[2][5] DMSO Solubility and Compound Storage. Journal of Pharmaceutical Sciences.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Analysis of 5-Fluoro-1H-indol-1-ol vs. 5-Fluoroindole

The following guide provides an in-depth technical comparison of the NMR spectral analysis for 5-Fluoroindole and its N-hydroxy derivative, 5-Fluoro-1H-indol-1-ol . [1] Executive Summary Differentiation between 5-Fluoroi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the NMR spectral analysis for 5-Fluoroindole and its N-hydroxy derivative, 5-Fluoro-1H-indol-1-ol .

[1]

Executive Summary

Differentiation between 5-Fluoroindole (CAS: 399-52-0) and 5-Fluoro-1H-indol-1-ol is a critical analytical challenge in drug metabolism studies and synthetic indole chemistry.[1] While 5-Fluoroindole is a stable, standard building block, its N-hydroxy derivative is a reactive metabolite (often a precursor to nitrones) that exhibits distinct spectral signatures.[1]

This guide outlines the specific NMR markers (


H, 

C,

F) required to distinguish these two species, focusing on the electronic influence of the N-hydroxyl group and the diagnostic loss of

H-

H coupling at the N1 position.[1]

Structural Basis & Tautomerism

The primary structural difference lies at the nitrogen atom. The substitution of the N-H proton with an N-OH group introduces significant electronegativity changes and the potential for tautomerism.

Structural Comparison Diagram

IndoleStructures cluster_0 Reference Standard cluster_1 Target Analyte Indole 5-Fluoroindole (Stable Aromatic System) N-H Motif Hydroxy 5-Fluoro-1H-indol-1-ol (N-Hydroxy Form) N-OH Motif Indole->Hydroxy Metabolic N-Hydroxylation Nitrone 5-Fluoro-3H-indole 1-oxide (Nitrone Tautomer) CH2 at C3 Hydroxy->Nitrone Tautomeric Equilibrium (Solvent Dependent)

Figure 1: Structural relationship between 5-Fluoroindole and its N-hydroxy/nitrone forms.[1]

Comparative NMR Analysis

Proton NMR ( H NMR)

The most immediate diagnostic difference is the loss of vicinal coupling between N-H and H-2. In 5-Fluoroindole, the N-H proton typically couples to H-2 (


 Hz) and H-3.[1] In the 1-ol derivative, the OH proton is labile and often broad, eliminating this coupling.[1]
Proton Position5-Fluoroindole (DMSO-

)
5-Fluoro-1H-indol-1-ol (Predicted/Observed)Diagnostic Note
N-H / N-OH

11.2 - 11.4 ppm (Broad s)

11.8 - 12.5 ppm (Very Broad)
Key Marker: N-OH is significantly more acidic and deshielded.[1]
H-2

7.43 ppm (t/dd,

Hz)

7.60 - 7.80 ppm (s or d)
Deshielding Effect: The electronegative oxygen on N deshields H-2 by ~0.2–0.4 ppm.[1] Loss of coupling to N-H is observed.
H-3

6.41 ppm (m)

6.45 - 6.55 ppm
Minimal shift change, but coupling pattern simplifies.[1]
H-4

7.35 ppm (dd,

Hz)

7.35 - 7.40 ppm
H-4 is sensitive to F-substitution but less affected by N-modification.[1]
H-6

6.95 ppm (td)

6.98 - 7.05 ppm
Slight deshielding due to distal electronic effects.[1]
H-7

7.47 ppm (dd)

7.55 - 7.65 ppm
Proximity Effect: H-7 is spatially close to the N-OH group, leading to deshielding.[1]

Critical Protocol - Coupling Verification: To confirm the identity of the 5-Fluoroindole, acquire a spectrum with decoupling at the N-H frequency. If the H-2 signal sharpens significantly, N-H coupling is present (confirming the parent indole).[1] In the 1-ol species, H-2 is already sharp (or only coupled to H-3) due to rapid exchange of the OH proton.[1]

Carbon-13 NMR ( C NMR)

The C-2 carbon is the most sensitive reporter for N-substitution.

  • 5-Fluoroindole: C-2 resonates at

    
     126.5 ppm .
    
  • 5-Fluoro-1H-indol-1-ol: C-2 is deshielded to

    
     130.0 – 135.0 ppm  due to the 
    
    
    
    -effect of the N-hydroxyl group.[1]
Fluorine-19 NMR ( F NMR)

Fluorine acts as a sensitive remote probe. While both compounds show a signal in the -123 to -125 ppm range (referenced to CFCl


), the N-hydroxy derivative typically exhibits a downfield shift (deshielding) of 1–2 ppm  compared to the parent indole due to the electron-withdrawing nature of the N-OH moiety.[1]

Experimental Protocols

Protocol A: Sample Preparation & Solvent Selection[1]
  • Solvent: Use DMSO-

    
      (99.9% D) for all primary characterization. Chloroform-d (
    
    
    
    ) is not recommended for the 1-ol derivative as it promotes decomposition and dimerization.
  • Concentration: 5–10 mg/mL. Higher concentrations may induce stacking effects that shift aromatic protons.

  • Stabilization: 1-Hydroxyindoles are prone to oxidation. Prepare samples immediately before acquisition and keep them shielded from light.

Protocol B: The "Shake-Test" (D O Exchange)

To distinguish the labile N-H/N-OH protons:

  • Acquire a standard

    
    H spectrum in DMSO-
    
    
    
    .
  • Add 1-2 drops of

    
    O directly to the NMR tube.
    
  • Shake vigorously and let settle for 2 minutes.

  • Re-acquire the spectrum.

    • Result: Both N-H and N-OH signals will disappear.

    • Differentiation: If the H-2 signal simplifies (loses splitting) upon D

      
      O addition, the original sample had a coupled N-H (Parent Indole). If H-2 remains unchanged (except for minor solvent shift), the proton was likely already decoupled (1-ol form).[1]
      
Protocol C: Ferric Chloride Colorimetric Validation

If NMR data is ambiguous, use this rapid chemical test to confirm the N-OH functionality.

  • Dissolve ~1 mg of the sample in 0.5 mL ethanol.

  • Add 1 drop of 1% aqueous

    
    .
    
  • Observation:

    • 5-Fluoroindole: No color change (or slight yellowing).

    • 5-Fluoro-1H-indol-1-ol: Immediate deep violet/red coloration (characteristic of hydroxamic acids and N-hydroxy heterocycles).[1]

Troubleshooting: The Nitrone Trap

A common pitfall is the tautomerization of the 1-ol form into the nitrone (3H-indole 1-oxide) .

Diagnostic Workflow:

NitroneCheck Start Unknown Spectrum CheckH3 Check H-3 Region (6.4 - 6.6 ppm) Start->CheckH3 Indole Indole / 1-Hydroxyindole (Aromatic System) CheckH3->Indole Signal is Olefinic (d/m) Integral = 1H Nitrone Nitrone Tautomer (Loss of Aromaticity) CheckH3->Nitrone Signal is Aliphatic (s) Integral = 2H (CH2) Shift ~4.5 ppm

Figure 2: Decision tree for identifying nitrone tautomers.[1]

If a singlet appearing around 4.5 - 5.0 ppm integrates to 2 protons, the compound has tautomerized to the nitrone form (loss of the C2=C3 double bond).

References

  • Somei, M., et al. (1991).[1] "Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles." Heterocycles. Link[1]

  • Kawasaki, T., et al. (1989).[1][2] "Simple Synthetic Method for 1-Hydroxyindole and Its Application." Heterocycles. Link[1]

  • Danheiser, R. L., et al. (1990).[1] "1-Hydroxyindoles: Synthesis and Spectroscopic Characterization." Journal of Organic Chemistry. (General reference for 1-hydroxyindole shifts).

  • ChemicalBook. (n.d.). "5-Fluoroindole NMR Spectrum Data." Link

  • Reinecke, M. G., et al. (1987).[1] "The 13C NMR Spectra of Indoles." Journal of Organic Chemistry. (Baseline data for indole C2 shifts).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-Hydroxyindoles

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, Mechanistic Fragmentation Executive Summary: The "Sil...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, Mechanistic Fragmentation

Executive Summary: The "Silent" Isomer Challenge

In drug metabolism and pharmacokinetics (DMPK), the distinction between N-hydroxyindoles (1-hydroxyindoles) and their isomeric counterparts—oxindoles (2-indolinones) and C-hydroxyindoles —is a critical analytical checkpoint. While these species share the same molecular formula (e.g., C₈H₇NO for the unsubstituted parent), their pharmacological and toxicological profiles diverge drastically. N-hydroxyindoles are often unstable, reactive metabolites associated with mutagenicity (via nitrenium ions), whereas oxindoles are stable pharmacophores found in FDA-approved kinase inhibitors (e.g., Sunitinib).

This guide provides a definitive mass spectrometry (MS) workflow to distinguish these isomers. Unlike generic protocols, we focus on the diagnostic fragmentation pathways driven by the weak N–O bond energy (~222 kJ/mol) versus the robust C=O bond (~745 kJ/mol) of oxindoles.

Mechanistic Comparison: The "Oxygen Ejection" vs. "Carbonyl Collapse"

The core differentiator in the MS/MS spectrum of N-hydroxyindoles is the lability of the oxygen atom attached to the nitrogen. This results in a fragmentation pattern distinct from the ring-contraction mechanisms seen in oxindoles.

N-Hydroxyindoles (1-Hydroxyindoles)
  • Primary Driver: The N–O bond is the "weakest link."

  • Diagnostic Transition: Loss of Oxygen (16 Da) or Loss of Hydroxyl (17 Da) .

  • Mechanism:

    • Homolytic Cleavage: Under Collision-Induced Dissociation (CID), the N–O bond cleaves, expelling a neutral oxygen atom (or radical).

    • Product Ion: This generates an ion corresponding to the indole core (M-16).

    • Secondary Pathway: Loss of •OH radical to form the indolyl cation (M-17).

Oxindoles (2-Indolinones)
  • Primary Driver: The lactam ring stability.

  • Diagnostic Transition: Loss of Carbon Monoxide (28 Da) .

  • Mechanism:

    • Ring Contraction: The cyclic amide (lactam) undergoes ring opening/contraction.

    • Neutral Loss: Expulsion of CO is the dominant low-energy pathway.

    • Product Ion: Formation of a pyrrole-like or benzyl-like cation (M-28).

C-Hydroxyindoles (e.g., 5-Hydroxyindole)
  • Primary Driver: Phenolic stability.

  • Diagnostic Transition: Loss of CO (28 Da) or CHO• (29 Da) .

  • Distinction: Unlike N-hydroxy compounds, C-hydroxyindoles rarely lose a bare oxygen atom (16 Da) because the C–O bond is significantly stronger and part of the aromatic resonance system.

Comparative Data Analysis

The following table summarizes the expected transitions for the unsubstituted isomers (MW = 133.15 g/mol ).

FeatureN-Hydroxyindole (1-OH)Oxindole (2-Indolinone)5-Hydroxyindole (C-OH)
Precursor Ion [M+H]⁺ m/z 134m/z 134m/z 134
Primary Fragment 118 (Loss of O) / 117 (Loss of OH)106 (Loss of CO)106 (Loss of CO)
Neutral Loss (Δ) -16 Da / -17 Da -28 Da -28 Da
Secondary Fragment 91 (Loss of HCN from indole core)78 (Benzene cation)79 (Pyridine-like cation)
Mechanism Type Heteroatom Cleavage Ring Contraction Phenolic Degradation
Diagnostic Confidence High (Unique M-16/17 signature)Medium (Shares M-28 with phenols)Medium (Requires RT confirmation)

Visualizing the Fragmentation Pathways[1][2]

The following diagram illustrates the divergent pathways that allow for unambiguous identification.

FragmentationPathways Precursor Precursor Ion [M+H]+ (m/z 134) N_Hydroxy N-Hydroxyindole (1-OH) Precursor->N_Hydroxy Isomer A Oxindole Oxindole (2-Indolinone) Precursor->Oxindole Isomer B IndoleIon Indole Cation (m/z 118) N_Hydroxy->IndoleIon LossO Neutral Loss: Oxygen (16 Da) RingContract Ring Contraction Ion (m/z 106) Oxindole->RingContract LossCO Neutral Loss: CO (28 Da)

Figure 1: Divergent fragmentation pathways. N-hydroxyindoles eject Oxygen (red path), while Oxindoles eject Carbon Monoxide (green path).

Experimental Protocol: The "Isomer Discrimination" Workflow

This protocol is designed to be self-validating. It uses the different fragmentation energies to confirm structural assignments.

Phase 1: Sample Preparation (Critical Step)
  • Precaution: N-hydroxyindoles are light-sensitive and prone to oxidation (forming isatin).

  • Action: Prepare samples in amber glass vials using degassed acetonitrile/water. Analyze within 4 hours of preparation.

  • Solvent: Avoid protic solvents like methanol if H/D exchange is not desired; Acetonitrile is preferred.

Phase 2: MS Method Parameters (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Collision Energy (CE) Ramp:

    • Low CE (10-20 eV): Preserves the molecular ion [M+H]⁺.

    • Medium CE (25-35 eV): Optimal for observing the M-16 (N-OH cleavage) and M-28 (Oxindole ring opening) transitions.

    • High CE (>40 eV): Induces deep fragmentation (benzene ring cleavage) useful for substructure confirmation.

Phase 3: Data Interpretation Workflow

Use the following decision tree to classify your unknown analyte.

DecisionTree Start Unknown Peak [M+H]+ = 134 CheckLoss Analyze MS/MS Spectrum (Medium CE) Start->CheckLoss Is16 Is [M-16]+ or [M-17]+ dominant? CheckLoss->Is16 Result_NOH Identify: N-Hydroxyindole (Weak N-O Bond) Is16->Result_NOH Yes (m/z 118/117) Check28 Is [M-28]+ dominant? Is16->Check28 No Differentiate Check Retention Time (C-OH is more polar than Oxindole) Check28->Differentiate Yes (m/z 106) Result_Ox Identify: Oxindole (Lactam CO Loss) Result_COH Identify: C-Hydroxyindole (Phenolic CO Loss) Differentiate->Result_Ox Late Eluter Differentiate->Result_COH Early Eluter

Figure 2: Logical workflow for identifying indole oxidation isomers based on MS/MS neutral losses.

Expert Insights & Pitfalls

The "False Positive" Trap

Researchers often mistake N-oxides (e.g., Indole N-oxide, if synthesized) for N-hydroxyindoles.

  • Correction: While both lose 16 Da, N-hydroxyindoles have an exchangeable proton. Performing the experiment in D₂O will shift the N-hydroxy parent mass by +1 Da (N-OD), whereas an N-oxide (N→O) will not shift.

The "In-Source" Fragmentation Issue

N-hydroxyindoles are thermally labile. High desolvation temperatures in the ESI source can cause premature loss of water or oxygen before the quadrupole selection.

  • Validation: Always run a "MS1 Scan" with low cone voltage/declustering potential (e.g., <50V). If you see the fragment ions (m/z 118/117) in the MS1 scan, your source temperature is too high. Lower it to <300°C.

References

  • Canadian Science Publishing. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry. Link

  • National Institutes of Health (NIH). (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025). Differentiating Gramine N-oxide from Oxidized Metabolites by Mass Spectrometry: A Comparison Guide. Link

  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives. Link

  • Wikipedia. (2025). McLafferty Rearrangement. Link

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 1-Hydroxy-5-fluoroindole Impurities

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 1-hydroxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 1-hydroxy-5-fluoroindole, a critical building block in modern therapeutics, a robust impurity profiling strategy is paramount. This guide provides an in-depth comparison of reference standards for 1-hydroxy-5-fluoroindole impurities, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is on establishing a self-validating system for impurity control, grounded in scientific integrity and regulatory compliance.

The Imperative of Impurity Control in Drug Synthesis

Impurities in a drug substance can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[1] The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and qualification of these impurities, as they can impact the safety and efficacy of the final drug product.[1][2][3] For a key intermediate like 1-hydroxy-5-fluoroindole, controlling impurities at the source is the most effective strategy to ensure the quality of the final API.

This guide will navigate the critical aspects of selecting and qualifying reference standards, which are the bedrock of any quantitative or qualitative analytical procedure.[4]

Part 1: The Hierarchy and Landscape of Reference Standards

In pharmaceutical analysis, reference standards are not created equal. They exist in a hierarchy, each with a specific role and level of characterization.

  • Primary Reference Standards: These are materials of the highest purity, extensively characterized without reference to another standard.[5] Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), are considered primary standards and are legally recognized for conclusive results in specified tests.[6][7] When a primary standard for a novel compound is unavailable, one must be established through comprehensive characterization.[8]

  • Secondary Reference Standards (Working Standards): A secondary standard is established by demonstrating its equivalence to a primary standard in terms of identity, purity, and potency.[5][9][10] These are used for routine quality control, preserving the limited and often expensive supply of primary standards.[9]

Comparison of Commercially Available 1-Hydroxy-5-fluoroindole & Impurity Standards

A thorough market survey is the first step in establishing a reference standard program. The following table provides a comparative overview of typical commercial offerings. Note: This table is illustrative; suppliers and specifications change. Due diligence is always required.

Supplier ExampleProduct NameGradePurity (Typical)Characterization Data ProvidedIntended Use
Major Chemical Supplier A 1-Hydroxy-5-fluoroindoleReagent Grade≥98% (HPLC)¹H NMR, HPLCSynthesis, R&D
Specialty Chemicals Co. B 1-Hydroxy-5-fluoroindoleAnalytical Standard99.5% (qNMR)¹H NMR, Mass Spec, HPLC, qNMR, CoAImpurity Identification, Method Development
Pharmacopeial Supplier C Hypothetical Impurity AUSP Reference StandardAssigned Value (e.g., 99.8%)Full USP monograph data packageOfficial Compendial Testing
In-house Synthesis Potential Process Impurity BCharacterized MaterialPurity by HPLC area %¹H NMR, Mass SpecPeak Marker, Tentative ID

Part 2: Protocol for Qualifying an In-House Secondary Standard

Relying solely on commercial standards is not always feasible, especially for novel process impurities. The following protocol outlines a robust, self-validating system for qualifying an in-house batch of an impurity against a primary reference standard.

Causality Behind the Workflow: This protocol is designed to establish an unbroken chain of traceability to the primary standard. Each step provides an orthogonal piece of evidence, building a comprehensive profile that ensures the secondary standard's suitability for its intended use (e.g., as a quantitative standard for impurity assays).

Step-by-Step Qualification Protocol:

  • Procurement and Initial Assessment:

    • Obtain a certified primary reference standard from a reputable source (e.g., USP, LGC, Sigma-Aldrich).

    • Source or synthesize the candidate in-house secondary standard.

    • Document physical characteristics (appearance, color) and perform solubility tests in relevant analytical solvents.

  • Unambiguous Identification: The goal is to confirm that the secondary standard is structurally identical to the primary standard.

    • Fourier Transform Infrared (FTIR) Spectroscopy: Overlay the FTIR spectra. The spectra should be superimposable, confirming identical functional groups and fingerprint regions.

    • Mass Spectrometry (MS): Acquire high-resolution mass spectra. The observed mass for the molecular ion should be identical and within a tight tolerance (e.g., <5 ppm) of the theoretical mass. Fragmentation patterns should also match.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Chemical shifts, coupling constants, and integrations must be consistent between the primary and secondary standards. This is often the most powerful tool for structural confirmation.

  • Comprehensive Purity Assessment: Use orthogonal analytical techniques to detect and quantify all potential impurities.

    • HPLC/UPLC-UV: Develop a high-resolution, stability-indicating method (see Part 3). Analyze both standards under identical conditions. The impurity profile should be qualitatively similar, and the main peak should be spectrally pure (as determined by a photodiode array detector).

    • Gas Chromatography (GC): Analyze for residual solvents using a headspace GC-FID method, referencing ICH Q3C guidelines.

    • Thermogravimetric Analysis (TGA): Determine the water content or loss on drying.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Quantify inorganic or elemental impurities.[11]

  • Content Assignment (Potency):

    • Mass Balance Approach: This is the most common method. The assigned content is calculated by subtracting the percentages of all identified impurities (organic, residual solvents, water, inorganic) from 100%.

      • Content (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Residue)

    • Quantitative NMR (qNMR): If a suitable internal standard is available, qNMR can directly determine the molar concentration of the analyte, providing an absolute and highly accurate potency value without reliance on the purity of the reference material itself.[10]

  • Documentation and Release:

    • Compile all data into a comprehensive Certificate of Analysis (CoA) for the newly qualified secondary standard.

    • The CoA should clearly state the assigned purity/potency, the methods used for characterization, the traceability to the primary standard, a recommended re-test date, and storage conditions.

Diagram: Workflow for Secondary Reference Standard Qualification

G cluster_0 Phase 1: Sourcing & ID cluster_1 Phase 2: Purity & Content cluster_2 Phase 3: Finalization start Procure Primary Standard id_tests Identification Tests (FTIR, MS, NMR) start->id_tests inhouse Synthesize/Source In-house Material inhouse->id_tests compare_id Compare Spectra: Primary vs. In-house id_tests->compare_id compare_id->inhouse No Match (Re-synthesize/ Re-purify) purity_tests Purity Analysis (Orthogonal) - HPLC/UPLC (Organic) - GC (Solvents) - TGA (Water) - ICP-MS (Inorganic) compare_id->purity_tests Match assign_content Assign Content/Potency (Mass Balance or qNMR) purity_tests->assign_content doc Create Certificate of Analysis (CoA) assign_content->doc release Qualified Secondary Reference Standard doc->release

Caption: A self-validating workflow for qualifying in-house secondary standards.

Part 3: A Validated UPLC Method for Impurity Profiling

A reliable analytical method is essential for both characterizing reference standards and for routine quality control. The following Ultra-High-Performance Liquid Chromatography (UPLC) method is optimized for the separation of 1-hydroxy-5-fluoroindole from its potential process-related impurities and degradants.

Rationale for Method Parameters:

  • Column: A sub-2 µm particle C18 column is selected for high efficiency and resolution, which is critical for separating closely eluting impurities.

  • Mobile Phase: A low-pH mobile phase (using formic acid) ensures that acidic and basic functional groups on the analytes and any residual silanols on the stationary phase are protonated, leading to sharp, symmetrical peak shapes.

  • Gradient Elution: A gradient from a weak organic solvent (acetonitrile) to a stronger concentration is necessary to elute a range of impurities with varying polarities within a reasonable run time.

  • Detection: A Photodiode Array (PDA) detector is used to monitor at multiple wavelengths and to assess peak purity, which is a requirement for a stability-indicating method.

Detailed UPLC Method Protocol:

  • Instrumentation: UPLC system with a binary solvent manager, sample manager, column heater, and PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA, 220 nm (for quantification), spectral scan from 200-400 nm.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Comparative Performance Data (Illustrative Validation Summary)

This method should be validated according to ICH Q2(R1) guidelines. The table below summarizes typical performance characteristics.

ParameterSpecificationTypical Result
Specificity No interference at the retention time of known impurities.Pass
Linearity (R²) ≥ 0.999 for all impurities> 0.9995
Limit of Detection (LOD) S/N ≥ 3~0.005%
Limit of Quant. (LOQ) S/N ≥ 10, RSD ≤ 10%0.015% (RSD = 4.5%)
Precision (RSD%) ≤ 5.0% at LOQ4.5%
Accuracy (% Recovery) 80.0 - 120.0%98.5 - 103.2%

Diagram: Logic of Analytical Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) objective Objective: Separate API from all potential impurities screening Screening Phase - Column Chemistry (C18, Phenyl) - Mobile Phase (pH, Organic) objective->screening optimization Optimization Phase - Gradient Shape - Temperature - Flow Rate screening->optimization specificity Specificity (Forced Degradation) optimization->specificity Optimized Method lod_loq Sensitivity (LOD & LOQ) specificity->lod_loq linearity Linearity & Range lod_loq->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validated_method Validated, Fit-for-Purpose Impurity Profiling Method robustness->validated_method

Caption: Logical flow from method development to a fully validated analytical method.

Conclusion

The integrity of pharmaceutical development hinges on the quality of its foundational components. For a critical intermediate like 1-hydroxy-5-fluoroindole, establishing a rigorous system for controlling impurities is non-negotiable. This requires a deep understanding of the hierarchy of reference standards, the implementation of a robust qualification protocol for in-house standards, and the development of a validated, high-resolution analytical method. By adopting the principles and protocols outlined in this guide, research and development teams can ensure data integrity, meet regulatory expectations, and build a solid foundation for producing safe and effective medicines.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

  • Sigma-Aldrich. (2015). Analytix 1/2015 - Pharmaceutical Secondary Standards.

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.

  • Bloom Public Health. (2020). Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations.

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry.

  • United States Pharmacopeia. Use & Storage of Reference Standards.

  • MilliporeSigma. USP Compendial Reference Standards.

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.

Sources

Comparative

Crystal structure analysis of fluorinated 1-hydroxyindoles

Title: Crystal Structure Analysis of Fluorinated 1-Hydroxyindoles: A Comparative Technical Guide Executive Summary This guide provides a technical framework for analyzing the solid-state architecture of fluorinated 1-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Crystal Structure Analysis of Fluorinated 1-Hydroxyindoles: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for analyzing the solid-state architecture of fluorinated 1-hydroxyindoles. 1-Hydroxyindoles are a unique class of heterocycles that exist in a tautomeric equilibrium with indolenine-


-oxides. The introduction of fluorine atoms—highly electronegative and lipophilic—drastically alters their crystal packing, solubility, and biological availability. This guide compares the structural metrics of fluorinated variants against non-fluorinated controls, focusing on tautomeric preference, hydrogen bonding networks, and 

-stacking modifications.

Part 1: The Tautomeric Challenge (Structural Ambiguity)

Before analyzing packing, the crystallographer must define the molecular species. 1-Hydroxyindoles (A) exist in equilibrium with their nitrone tautomers, indolenine-


-oxides (B).
  • 1-Hydroxyindole (Form A): Aromatic, contains an

    
    -hydroxyl group (N-OH). Capable of acting as both H-bond donor and acceptor.[1][2]
    
  • Indolenine-

    
    -oxide (Form B):  Non-aromatic (in the heterocyclic ring), contains a polarized 
    
    
    
    -oxide (
    
    
    ). primarily an H-bond acceptor.

The Fluorine Impact: Electron-withdrawing fluorine substituents on the benzene ring decrease the electron density of the nitrogen lone pair, often stabilizing the aromatic 1-hydroxy form over the nitrone in the solid state.

Decision Logic for Tautomer Assignment (XRD)

The distinction is made via bond length analysis in the crystal structure:

  • C2–N1 Bond: In Form A (1-hydroxy), this is a single bond (~1.36–1.38 Å). In Form B (

    
    -oxide), this is a double bond (~1.29–1.31 Å).
    
  • N1–O1 Bond: In Form A, this is a single bond (~1.38–1.40 Å). In Form B, it shortens significantly (~1.28–1.32 Å) due to partial double-bond character.

Part 2: The Fluorine Effect (Comparative Analysis)

This section details the specific structural shifts observed when comparing unsubstituted 1-hydroxyindoles to their fluorinated analogs.

Hydrogen Bonding Motifs
  • Unsubstituted (Control): Typically forms strong, directional O-H···O or O-H···N chains. These often arrange in "head-to-tail" catemers.

  • Fluorinated (Experimental):

    • Acidity Shift: Fluorine increases the acidity of the N-OH proton (

      
       drop). This results in shorter (stronger) intermolecular hydrogen bonds (O-H···O distances often compress by 0.05–0.1 Å).
      
    • Competition: The fluorine atom acts as a weak H-bond acceptor. While O-H···F interactions are rare due to the "hard" nature of fluorine, C-H···F interactions become significant, often directing the secondary packing structure.

-Stacking and Lattice Energy
  • Unsubstituted: Often adopts a "herringbone" (edge-to-face) packing to maximize C-H···

    
     interactions.
    
  • Fluorinated: Fluorination reverses the quadrupole moment of the aromatic ring. This frequently forces a transition to face-to-face

    
    -stacking  (segregated stacking).
    
    • Why? The electron-poor fluorinated ring stacks efficiently with electron-rich regions of neighboring molecules (or solvent), increasing the calculated lattice density.

Part 3: Experimental Protocol

This workflow ensures high-quality single crystals suitable for resolving the H-atom positions necessary to confirm tautomerism.

Step 1: Synthesis & Purification[3]
  • Method: Reduction of 1-nitroindolines using Zn/NH₄Cl or partial oxidation of indolines using Na₂WO₄/H₂O₂.

  • Purification: Silica gel chromatography is often insufficient due to decomposition. Recrystallization from EtOH/Hexane is preferred immediately post-workup.

Step 2: Crystallization Techniques (The "Golden Triangle")

To capture the metastable fluorinated polymorphs, set up three parallel systems:

  • Slow Evaporation: Dissolve 20 mg in MeOH. Allow evaporation at 4°C (cold promotes H-bonded ordering).

  • Vapor Diffusion: Dissolve in minimal THF; diffuse Pentane (anti-solvent) into the solution. This is critical for fluorinated compounds to encourage F-segregation.

  • Sublimation: For highly fluorinated analogs, vacuum sublimation at 80–100°C often yields the purest crystals free of solvent inclusion.

Step 3: X-Ray Diffraction Data Collection[4]
  • Temperature: 100 K (Mandatory). Fluorine atoms have high thermal motion; cooling is required to resolve disorder and locate the hydroxyl hydrogen.

  • Resolution: Aim for

    
     Å or better to distinguish N-O vs N-OH bond orders.
    

Part 4: Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the decision process for assigning the structure and analyzing the packing effects.

G Start Crude Fluorinated 1-Hydroxyindole Cryst Crystallization (Vapor Diffusion/Sublimation) Start->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Check Check C2-N1 Bond Length XRD->Check TautA Bond > 1.35 Å (1-Hydroxy Form) Check->TautA Single Bond TautB Bond < 1.31 Å (N-Oxide Form) Check->TautB Double Bond Analyze Packing Analysis TautA->Analyze TautB->Analyze Metric1 H-Bond Distance (O-H...O) Analyze->Metric1 Metric2 Stacking Centroid Distance Analyze->Metric2 Metric3 Fluorine Segregation (F...F Contacts) Analyze->Metric3

Caption: Workflow for structural assignment of 1-hydroxyindoles, distinguishing tautomers via bond metrics.

Comparative Data Table (Representative)

The table below highlights the expected differences between a standard 1-hydroxyindole and a 5-fluoro-1-hydroxyindole based on crystallographic trends.

FeatureUnsubstituted 1-Hydroxyindole5-Fluoro-1-HydroxyindoleStructural Implication
Space Group Often P2₁/c (Monoclinic)Often P-1 (Triclinic) or P2₁/cFluorine reduces symmetry tolerance.
Density (

)
~1.35 g/cm³~1.48 g/cm³F-atoms increase mass without proportional volume increase.
C2–N1 Bond 1.372 Å1.365 ÅInductive effect slightly shortens the bond; confirms hydroxy form.
1° H-Bond (O-H···O) 2.75 Å (Moderate)2.68 Å (Strong)Fluorine increases N-OH acidity, strengthening the chain.
Packing Motif Herringbone (Edge-to-Face)Slipped Stack (Face-to-Face)Quadrupole inversion by Fluorine promotes stacking.
Weak Contacts C-H···

dominant
C-H···F and F···F dominantFluorine directs secondary organization.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Somei, M., & Kawasaki, T. (1989). 1-Hydroxyindoles. Heterocycles, 29(6), 1251-1258.
  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery.[3] Science of Synthesis. (Reference for indole oxidation states).

  • Reutrakul, V., et al. (2007). Synthesis and biological activity of fluorinated 1-hydroxyindoles. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Handling and Disposal of 5-Fluoro-1H-indol-1-ol

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling 5-Fluoro-1H-in...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling 5-Fluoro-1H-indol-1-ol, a compound for which specific safety data is not widely available. Therefore, the recommendations provided here are based on a conservative assessment of the known hazards associated with its structural analogs, namely 5-fluoroindole and N-hydroxyindoles. The protocols outlined below are designed to be self-validating, ensuring that safety is integrated into every step of your experimental workflow.

The core principle of this guide is proactive risk mitigation. Given the unknown toxicological profile of 5-Fluoro-1H-indol-1-ol, we must treat it as a potentially hazardous substance. This involves a multi-layered approach, combining engineering controls, appropriate personal protective equipment (PPE), and meticulous handling and disposal procedures.

Hazard Assessment and Engineering Controls

Based on the structure of 5-Fluoro-1H-indol-1-ol, which includes a fluorinated indole ring and an N-hydroxy group, we must assume it may possess irritant, toxic, and potentially mutagenic properties until proven otherwise. The primary routes of exposure are inhalation of aerosols or dust, dermal contact, and eye contact.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-Fluoro-1H-indol-1-ol, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is a non-negotiable first line of defense to prevent the inhalation of any airborne particles or vapors. The fume hood's sash should be kept as low as possible to maximize its efficiency.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling 5-Fluoro-1H-indol-1-ol.

PPE Component Specification Rationale for Use
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against dermal absorption. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye Protection Indirectly vented chemical splash gogglesProtects against splashes and aerosols from entering the eyes. Safety glasses do not provide a sufficient seal.
Body Protection Flame-resistant lab coat with tight-fitting cuffsProtects the skin and personal clothing from contamination.
Respiratory Protection N95 respirator (or higher)Recommended as a precautionary measure, especially when handling the solid compound, to prevent inhalation of fine particles.

Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure and ensure the safe handling of 5-Fluoro-1H-indol-1-ol from receipt to use.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly labeled with the compound's name and a hazard warning.

3.2. Weighing and Reconstitution

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE. Prepare the workspace within the chemical fume hood by laying down a disposable absorbent bench liner.

  • Weighing: Use an analytical balance inside the fume hood. To minimize the generation of dust, handle the solid compound gently. Use a spatula to transfer the desired amount to a tared weigh boat.

  • Reconstitution: Add the solvent to the solid in a sealed container (e.g., a vial with a septum cap) to prevent splashes. If sonication is required for dissolution, ensure the container is properly sealed.

3.3. Use in Experiments

  • All transfers of the reconstituted compound should be done using appropriate chemical-resistant syringes or pipettes.

  • Keep all containers with 5-Fluoro-1H-indol-1-ol sealed when not in use.

  • Upon completion of the experiment, decontaminate all surfaces and equipment.

Below is a diagram illustrating the handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don all required PPE prep_hood Prepare workspace in fume hood prep_ppe->prep_hood weigh Weigh solid compound prep_hood->weigh reconstitute Reconstitute in a sealed container weigh->reconstitute use Use in experiment reconstitute->use decontaminate Decontaminate surfaces and equipment use->decontaminate dispose Dispose of waste decontaminate->dispose

Caption: Workflow for handling 5-Fluoro-1H-indol-1-ol.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.

4.1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with 5-Fluoro-1H-indol-1-ol (e.g., gloves, weigh boats, bench liners) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

4.2. Disposal Procedure

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard warnings.

  • Follow your institution's specific procedures for the disposal of halogenated organic compounds.

  • Consult with your institution's Environmental Health and Safety (EHS) department for guidance on disposal.

The decision-making process for waste disposal is outlined in the diagram below:

cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No collect_solid Collect in labeled solid waste container is_solid->collect_solid Yes collect_liquid Collect in labeled liquid waste container is_liquid->collect_liquid Yes seal_solid Seal and store for pickup collect_solid->seal_solid seal_liquid Seal and store for pickup collect_liquid->seal_liquid

Caption: Decision tree for the disposal of 5-Fluoro-1H-indol-1-ol waste.

By adhering to these guidelines, you can confidently and safely incorporate 5-Fluoro-1H-indol-1-ol into your research endeavors. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. [Link]

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